Foliglurax
Description
Properties
CAS No. |
1883329-53-0 |
|---|---|
Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+ |
InChI Key |
ZTEDNASHAWNBKQ-NCELDCMTSA-N |
Isomeric SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4 |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Other CAS No. |
1883329-53-0 |
Origin of Product |
United States |
Foundational & Exploratory
Foliglurax and its Mechanism of Action in Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foliglurax (PXT002331) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) that was investigated as a potential non-dopaminergic therapy for Parkinson's disease (PD). The rationale for its development was based on the hypothesis that modulating the overactive glutamatergic neurotransmission in the basal ganglia of individuals with PD could alleviate motor symptoms and levodopa-induced dyskinesia (LID). Preclinical studies in rodent and primate models of PD showed promising results, suggesting both symptomatic relief and potential neuroprotective effects. However, a Phase II clinical trial (NCT02619221) in patients with moderate to severe PD did not meet its primary and secondary endpoints, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing the key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.
The Role of mGluR4 in the Basal Ganglia Circuitry
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra pars compacta leads to a cascade of neurochemical imbalances within the basal ganglia, a group of subcortical nuclei critical for motor control. A key consequence of this dopamine depletion is the hyperactivity of the subthalamic nucleus (STN) and the internal globus pallidus (GPi), resulting in excessive inhibition of the thalamus and subsequent motor deficits.
The corticostriatal pathway, which uses the excitatory neurotransmitter glutamate, becomes overactive in PD, contributing to this pathological cascade. Metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor, is strategically located on presynaptic terminals of the striatopallidal pathway. Its activation leads to a decrease in the release of GABA, an inhibitory neurotransmitter. This reduction in GABAergic transmission is hypothesized to disinhibit the external globus pallidus (GPe), which in turn increases its inhibitory input to the STN, thereby normalizing the hyperactivity of the indirect pathway.
Signaling Pathway of mGluR4 Activation
This compound, as a positive allosteric modulator, does not directly activate mGluR4 but enhances its sensitivity to the endogenous ligand, glutamate. This potentiation of mGluR4 signaling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased protein kinase A (PKA) activity and ultimately modulates downstream effectors to reduce neurotransmitter release.
Preclinical Evidence for this compound in Parkinson's Disease Models
The therapeutic potential of this compound was assessed in various preclinical models of Parkinson's disease, primarily in rodents and non-human primates treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.
Neuroprotection in MPTP-Lesioned Mice
A key study investigated the neuroprotective effects of this compound in a mouse model of early Parkinson's disease.
-
Animal Model: Male C57BL/6 mice were used.
-
Treatment Groups:
-
Vehicle (Control)
-
MPTP only
-
This compound (1, 3, or 10 mg/kg, oral administration) + MPTP
-
-
Procedure: Mice were treated daily with this compound or vehicle for 10 days. On day 5, a single injection of MPTP (20 mg/kg, intraperitoneal) was administered. The animals were euthanized on day 11.
-
Outcome Measures:
-
Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-performance liquid chromatography (HPLC).
-
Dopamine transporter (DAT) binding in the striatum and substantia nigra was quantified by autoradiography.
-
Markers of astrogliosis (GFAP) and microglial activation (Iba1) in the striatum were assessed by immunohistochemistry.
-
| Parameter | Vehicle | MPTP | MPTP + this compound (1 mg/kg) | MPTP + this compound (3 mg/kg) | MPTP + this compound (10 mg/kg) |
| Striatal Dopamine (% of Control) | 100% | ~40% | ~50% | ~80% | ~55% |
| Striatal DAT Binding (% of Control) | 100% | ~50% | ~60% | ~90% | ~65% |
| Striatal GFAP Levels (% of Control) | 100% | ~180% | ~160% | ~110%* | ~150% |
*p < 0.05 compared to MPTP group
These results indicate that this compound at a dose of 3 mg/kg provided significant neuroprotection against MPTP-induced dopaminergic neurodegeneration and reduced neuroinflammation.
Symptomatic Efficacy in MPTP-Treated Primates
Studies in MPTP-treated macaques, a gold-standard model for preclinical PD research, demonstrated the potential of this compound to alleviate motor symptoms and levodopa-induced dyskinesia.
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) were rendered parkinsonian by systemic administration of MPTP.
-
Treatment: this compound was administered orally, both as a monotherapy and as an adjunct to a sub-optimal dose of levodopa.
-
Outcome Measures:
-
Parkinsonian disability was assessed using a standardized primate rating scale, evaluating symptoms such as bradykinesia, tremor, posture, and mobility.
-
Levodopa-induced dyskinesia was rated using a dyskinesia scale.
-
In a study by Charvin et al. (2018), this compound as an adjunct to levodopa induced a robust and dose-dependent reversal of parkinsonian motor symptoms in MPTP-treated macaques. Furthermore, this compound strongly decreased the severity of levodopa-induced dyskinesia . These findings provided a strong rationale for advancing this compound into clinical trials.
Phase II Clinical Trial of this compound (NCT02619221)
A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound as an adjunct to levodopa in patients with Parkinson's disease experiencing motor fluctuations.
Study Design and Methodology
-
Patient Population: 157 patients with idiopathic Parkinson's disease, experiencing at least 2.5 hours of "OFF" time per day and troublesome dyskinesia.
-
Treatment Arms:
-
Placebo (twice daily)
-
This compound 10 mg (twice daily)
-
This compound 30 mg (twice daily)
-
-
Duration: 28 days of treatment.
-
Primary Endpoint: Change from baseline in daily awake "OFF" time, as assessed by patient-completed Hauser diaries.
-
Secondary Endpoints: Change from baseline in "ON" time without troublesome dyskinesia (as recorded in Hauser diaries) and change in the Unified Dyskinesia Rating Scale (UDysRS) total score.
Clinical Trial Results
The Phase II study did not meet its primary or key secondary endpoints.
| Treatment Group | Mean Change from Baseline (hours) |
| Placebo | -1.9 |
| This compound 10 mg | -2.2 |
| This compound 30 mg | -2.4 |
While there was a numerical trend towards a greater reduction in "OFF" time with this compound, the differences compared to placebo were not statistically significant. Similarly, no significant improvements were observed in "ON" time without troublesome dyskinesia or in the UDysRS scores. This compound was generally well-tolerated.
Conclusion and Future Directions
This compound represented a rational, mechanism-based approach to treating Parkinson's disease by targeting the glutamatergic system. Preclinical studies in both rodent and primate models of PD provided a strong foundation for its clinical development, demonstrating both symptomatic efficacy and potential neuroprotective effects. However, the failure of the Phase II clinical trial to demonstrate a statistically significant benefit in patients with moderate to severe Parkinson's disease highlights the challenges of translating preclinical findings to the clinical setting.
Several factors could have contributed to the lack of efficacy in the clinical trial, including the choice of patient population, the dose levels tested, the duration of treatment, and the inherent complexities of the disease. Despite the discontinuation of this compound's development, the exploration of non-dopaminergic targets, including other modulators of the glutamatergic system, remains a promising avenue for future therapeutic strategies in Parkinson's disease. Further research is warranted to better understand the role of mGluR4 and other glutamate receptors in the pathophysiology of PD and to identify patient subpopulations that may be more likely to respond to this therapeutic approach.
Foliglurax: A Technical Deep Dive into mGluR4 Positive Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease. Developed to address the motor symptoms of the disease, this compound's mechanism of action centers on the modulation of glutamate signaling in the basal ganglia. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field of neuropharmacology and drug development. Despite showing promise in preclinical studies, the development of this compound was terminated after it failed to meet its primary and secondary endpoints in a Phase II clinical trial.[1]
Core Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gαi/o protein. Activation of mGluR4 leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream signaling pathways and ion channels, ultimately leading to a reduction in glutamate release from presynaptic terminals.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound and its closely related analog, compound 40.
Table 1: In Vitro Pharmacology of this compound (PXT002331)
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 79 nM | Human mGluR4 in HEK293 cells | Calcium Mobilization Assay | [2] |
| Selectivity | >10 µM | Other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) | Functional Assays | [3] |
Table 2: Preclinical Pharmacokinetics of this compound (PXT002331) in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | Brain Concentration at Tmax (ng/g) | Reference |
| 25 mg/kg | 1083 ± 253 | 0.5 | 409 ± 117 |
Table 3: In Vivo Efficacy of Compound 40 (a close analog of this compound) in Rodent Models of Parkinson's Disease
| Model | Species | Administration | Effect | Reference |
| Haloperidol-induced catalepsy | Mouse | Intraperitoneal | Dose-dependent reversal of catalepsy | |
| 6-OHDA lesion model | Rat | Intraperitoneal | Significant reduction in apomorphine-induced rotations |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization in HEK293 cells
This assay is used to determine the potency (EC50) of mGluR4 positive allosteric modulators.
Principle: HEK293 cells are engineered to express human mGluR4 and a chimeric G-protein (Gαqi5) that couples the Gαi/o-linked mGluR4 receptor to the Gαq signaling pathway. Activation of the Gαq pathway leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human mGluR4 and Gαqi5 in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.
-
Glutamate Stimulation: After a short incubation with the test compound, add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to stimulate the mGluR4 receptor.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Mice
This model is used to assess the potential of a compound to alleviate the motor deficits associated with Parkinson's disease.
Principle: Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy in rodents, characterized by an inability to initiate movement and maintain an externally imposed posture. This is considered a model of the akinesia and rigidity seen in Parkinson's disease.
Protocol:
-
Animal Acclimatization: Acclimate male mice to the testing environment.
-
Compound Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal or oral).
-
Haloperidol Injection: After a predetermined pre-treatment time, administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy using the bar test. Place the mouse's forepaws on a horizontal bar and measure the time it takes for the mouse to remove both paws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups to determine if the compound can reverse the cataleptic effects of haloperidol.
In Vivo Efficacy Model: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This is a widely used and well-characterized model that mimics the progressive loss of dopaminergic neurons in Parkinson's disease.
Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere of the rat brain leads to the progressive degeneration of dopaminergic neurons in the nigrostriatal pathway. This results in motor deficits on the contralateral side of the body.
Protocol:
-
Surgical Procedure: Under anesthesia, unilaterally inject 6-OHDA into the desired brain region of the rats.
-
Post-operative Recovery: Allow the animals to recover for a period of several weeks to allow the lesion to fully develop.
-
Behavioral Testing (Apomorphine-induced rotations): Administer the dopamine agonist apomorphine to the lesioned rats. Due to denervation supersensitivity of dopamine receptors on the lesioned side, apomorphine will induce rotational behavior (turning) towards the unlesioned side.
-
Compound Administration: Administer this compound (or vehicle control) to the lesioned rats.
-
Assessment of Rotational Behavior: After compound administration, challenge the rats with apomorphine again and quantify the number of rotations.
-
Data Analysis: A reduction in the number of apomorphine-induced rotations in the this compound-treated group compared to the vehicle group indicates a therapeutic effect on the motor deficits.
Signaling Pathways and Experimental Workflows
mGluR4 Signaling Pathway
The activation of mGluR4 by glutamate, potentiated by this compound, initiates a G-protein-mediated signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for In Vitro Characterization of mGluR4 PAMs
The following diagram outlines the typical workflow for the in vitro characterization of a novel mGluR4 positive allosteric modulator like this compound.
References
Preclinical Pharmacology of Foliglurax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease. By potentiating the effect of the endogenous ligand glutamate, this compound aims to normalize aberrant glutamatergic transmission in the basal ganglia, a key pathological feature of Parkinson's disease.[1][2][3] Despite showing promise in preclinical models, the clinical development of this compound was discontinued after it failed to meet its primary and secondary endpoints in a Phase 2 clinical trial.[1][3] This guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key data from in vitro and in vivo studies and detailing the experimental protocols used to generate this information.
Mechanism of Action
This compound is a highly selective and potent mGluR4 PAM. It binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. mGluR4 is a Gi/o protein-coupled receptor predominantly expressed on presynaptic terminals in the striatum and other key nodes of the basal ganglia circuitry.
In the context of Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway of the basal ganglia. A key synapse in this pathway is the GABAergic projection from the striatum to the globus pallidus externa (GPe). mGluR4 is located presynaptically at this synapse, and its activation inhibits the release of GABA. By enhancing mGluR4 activity, this compound is hypothesized to reduce the excessive GABAergic transmission, thereby helping to rebalance the basal ganglia circuitry and alleviate motor symptoms.
Another important site of action is the glutamatergic synapse between the subthalamic nucleus (STN) and the substantia nigra pars compacta (SNc). Activation of mGluR4 at this synapse can reduce glutamate release, potentially protecting dopaminergic neurons from excitotoxicity.
Pharmacodynamics
In Vitro Potency
This compound demonstrates potent positive allosteric modulation of the mGluR4 receptor in vitro.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 79 nM | Human | Functional Assay |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, it is described as a brain-penetrant molecule. Pharmacokinetic analyses from clinical trials suggested that plasma concentrations in humans were in the range predicted to be efficacious from animal models.
Preclinical Efficacy
This compound has been evaluated in several preclinical models of Parkinson's disease, including rodent and non-human primate models.
Rodent Models
Haloperidol-Induced Catalepsy
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits. This compound has been shown to be active in this model.
6-Hydroxydopamine (6-OHDA) Lesion Model
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease. This compound has demonstrated activity in this model.
MPTP-Lesioned Mouse Model (Neuroprotection)
A study investigated the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of early Parkinson's disease.
| Model | Species | Dosing | Key Findings | Reference |
| MPTP-induced neurodegeneration | Male Mice | 1, 3, or 10 mg/kg daily for 10 days | 3 mg/kg dose prevented the MPTP-induced decrease in striatal dopamine, its metabolites, and DAT specific binding. This dose also prevented the increase in the astrocytic marker GFAP. No beneficial effect was observed at 1 and 10 mg/kg. |
Non-Human Primate Models
MPTP-Lesioned Macaques
Studies in MPTP-lesioned macaques were conducted to evaluate the efficacy of this compound on motor symptoms and L-DOPA-induced dyskinesia (LID). These models represent different stages of Parkinson's disease.
| Model | Species | Dosing | Key Findings | Reference |
| MPTP-induced parkinsonism (early and advanced stages, with and without LID) | Macaques | Adjunct to L-DOPA | Dose-dependent reversal of parkinsonian motor symptoms (bradykinesia, tremor, posture, mobility). Significant reduction in the severity of L-DOPA-induced dyskinesia. |
Preclinical Safety and Toxicology
Comprehensive preclinical safety and toxicology data for this compound are not publicly available in detail. However, a Phase 1 clinical trial in healthy volunteers showed that this compound was safe and well-tolerated.
Experimental Protocols
In Vitro mGluR4 PAM Functional Assay
A functional assay is used to determine the potency of this compound as an mGluR4 PAM. This typically involves cells co-expressing the human mGluR4 receptor and a chimeric G-protein that allows for the measurement of intracellular calcium mobilization upon receptor activation.
Protocol Steps:
-
Cell Culture: CHO-K1 cells stably co-expressing the human mGluR4 receptor and a promiscuous G-protein (e.g., Gα16) are cultured under standard conditions.
-
Assay Preparation: Cells are plated into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGluR4 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
MPTP-Induced Neuroprotection Model in Mice
This in vivo model is used to assess the neuroprotective potential of a compound against MPTP-induced dopaminergic neurodegeneration.
References
Foliglurax: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foliglurax (formerly PXT-002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Investigated primarily for the treatment of Parkinson's disease, it represents a non-dopaminergic approach to managing motor symptoms. This technical guide provides an in-depth overview of this compound's chemical properties, a detailed (though currently unpublished) plausible synthetic route, and its mechanism of action, supported by experimental data and pathway visualizations. While clinical trials did not demonstrate sufficient efficacy to proceed to market, the study of this compound has contributed valuable insights into the therapeutic potential of mGluR4 modulation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-[3-[4-nitroso-2-(5H-thieno[3,2-c]pyridin-6-ylidene)chromen-6-yl]propyl]morpholine[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[3-[4-nitroso-2-(5H-thieno[3,2-c]pyridin-6-ylidene)chromen-6-yl]propyl]morpholine | [1] |
| Developmental Codes | PXT-002331, DT2331 | [1] |
| CAS Number | 1883329-53-0 | [1] |
| Molecular Formula | C23H23N3O3S | [1] |
| Molar Mass | 421.52 g/mol | |
| SMILES | C1COCCN1CCCC2=CC3=C(C=C2)OC(=C4C=C5C(=CN4)C=CS5)C=C3N=O | |
| InChI | InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,24H,1-2,6-10H2 | |
| InChIKey | XHRLGFLGWZIPEE-UHFFFAOYSA-N |
Synthesis of this compound
While a detailed, publicly available, step-by-step synthesis of this compound has not been published in the scientific literature, a plausible retrosynthetic analysis based on its structure and related chemical syntheses suggests a multi-step process. The core of the molecule consists of a thieno[3,2-c]pyridine moiety linked to a chromene scaffold, with a morpholinopropyl side chain.
A potential synthetic strategy would likely involve the separate synthesis of the key thieno[3,2-c]pyridine and substituted chromene fragments, followed by a coupling reaction and subsequent functional group manipulations.
Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally verified from public sources.
Proposed Retrosynthetic Analysis and Synthesis Workflow
Caption: Hypothetical retrosynthetic analysis of this compound.
Key Synthetic Steps (Hypothesized):
-
Synthesis of the Thieno[3,2-c]pyridine Core: This would likely start from a substituted thiophene derivative, followed by ring closure to form the fused pyridine ring.
-
Synthesis of the Substituted Chromene Intermediate: This could be achieved from a substituted phenol and a suitable three-carbon synthon, followed by the introduction of the morpholinopropyl side chain via alkylation.
-
Coupling and Final Steps: The thieno[3,2-c]pyridine and chromene intermediates would then be coupled, likely through a condensation reaction, to form the central ylidene bond. The final step would involve the introduction of the nitroso group.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). MGluR4 is a Class C G-protein coupled receptor (GPCR) predominantly expressed on presynaptic terminals in key areas of the brain, including the basal ganglia.
In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an overactivity of the indirect pathway of the basal ganglia. This overactivity is driven by excessive glutamatergic transmission at the corticostriatal and subthalamopallidal synapses.
This compound enhances the sensitivity of mGluR4 to its endogenous ligand, glutamate. The activation of presynaptic mGluR4, which is coupled to inhibitory G-proteins (Gi/o), leads to a decrease in adenylyl cyclase activity and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of glutamate release from the presynaptic terminal. By dampening the excessive glutamatergic signaling in the indirect pathway, this compound was hypothesized to restore the balance of basal ganglia circuitry and alleviate motor symptoms of Parkinson's disease.
mGluR4 Signaling Pathway in the Striatopallidal Synapse
Caption: this compound enhances mGluR4 signaling to reduce presynaptic glutamate release.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on standard methodologies for evaluating mGluR4 PAMs, the following outlines the types of experiments that would have been conducted.
In Vitro Functional Assay for mGluR4 PAM Activity
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of mGluR4.
Methodology: A common method is a calcium mobilization assay in a cell line co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, enabling a measurable calcium signal.
Protocol Outline:
-
Cell Culture: CHO or HEK293 cells stably expressing hmGluR4/Gαqi5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Glutamate Stimulation: A fixed, sub-maximal (EC20) concentration of glutamate is added to the wells.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated, and EC50 values are determined from concentration-response curves.
Experimental Workflow for In Vitro Assay
Caption: Workflow for an in vitro mGluR4 PAM functional assay.
Animal Models for Efficacy Testing in Parkinson's Disease
Objective: To evaluate the ability of this compound to reverse motor deficits in animal models of Parkinson's disease.
Common Models:
-
6-hydroxydopamine (6-OHDA)-lesioned rat: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle causes a progressive loss of dopaminergic neurons, leading to rotational asymmetry.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primate: A non-human primate model that closely mimics the motor symptoms of human Parkinson's disease.
Protocol Outline (6-OHDA model):
-
Lesioning: Rats receive a unilateral injection of 6-OHDA.
-
Behavioral Testing (Baseline): After a recovery period, rotational behavior is assessed following an injection of a dopamine agonist (e.g., apomorphine).
-
Treatment: Animals are treated with this compound or vehicle.
-
Behavioral Testing (Post-treatment): Rotational behavior is reassessed to determine the effect of this compound.
-
Data Analysis: A significant reduction in net rotations in the this compound-treated group compared to the vehicle group indicates efficacy.
Conclusion
This compound is a significant tool compound for the study of mGluR4 pharmacology and its potential role in treating neurological disorders. While it did not meet its clinical endpoints for Parkinson's disease, the research surrounding this molecule has advanced our understanding of non-dopaminergic therapeutic strategies. This guide provides a comprehensive, though in parts hypothetical, overview of its chemical synthesis and biological evaluation, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of this compound and related compounds may yet yield novel therapeutics with improved efficacy.
References
The Rise and Fall of Foliglurax (PXT002331): A Technical Review of its Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Foliglurax (PXT002331), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), emerged as a promising non-dopaminergic therapeutic candidate for Parkinson's disease. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. We delve into its mechanism of action, summarize key preclinical and clinical data in structured tables, detail experimental methodologies, and visualize critical pathways and processes. Despite a strong preclinical rationale and favorable early clinical safety profile, this compound ultimately failed to demonstrate significant efficacy in a Phase II clinical trial, leading to the termination of its development. This guide serves as a detailed case study for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Rationale for Targeting mGluR4 in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Current treatments primarily focus on dopamine replacement therapies, such as levodopa, which can lead to debilitating side effects like dyskinesia and "off" periods with long-term use.[1][2] This has driven the search for novel, non-dopaminergic therapeutic strategies.
The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has been identified as a key player in the pathophysiology of PD.[2] The mGluR4, a Gi/o-coupled receptor, is strategically located on presynaptic terminals in the basal ganglia, a critical brain region for motor control. Activation of mGluR4 inhibits the release of glutamate, thereby modulating the overactivity of the subthalamic nucleus-globus pallidus pathway, a hallmark of the parkinsonian state. This modulatory effect offers a potential avenue to restore motor function without the complications associated with dopaminergic treatments. This compound was developed to selectively enhance the activity of mGluR4, representing a targeted approach to rebalance basal ganglia circuitry.[2]
Discovery and Preclinical Development
This compound was discovered and initially developed by Prexton Therapeutics, which was later acquired by Lundbeck.[3] The development program aimed to identify a potent, selective, and brain-penetrant mGluR4 PAM with a favorable pharmacokinetic profile for oral administration.
In Vitro Pharmacology
This compound is a highly selective and potent positive allosteric modulator of the mGluR4. Allosteric modulation offers the advantage of preserving the natural spatio-temporal patterns of endogenous receptor activation.
| Parameter | Value | Assay |
| EC50 | 79 nM | Not Reported |
Table 1: In Vitro Potency of this compound
Preclinical Pharmacokinetics
Preclinical studies demonstrated that this compound possesses a favorable pharmacokinetic profile, including good oral bioavailability and the ability to cross the blood-brain barrier. PET imaging studies in macaques were conducted to confirm target engagement in the brain.
| Parameter | Species | Value |
| Oral Bioavailability | Not Reported | Not Reported |
| Brain Penetration | Macaque | Confirmed by PET imaging |
| Cmax | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported |
| Half-life (t1/2) | Not Reported | Not Reported |
Table 2: Preclinical Pharmacokinetic Profile of this compound
Preclinical Efficacy
This compound was evaluated in rodent and primate models of Parkinson's disease, where it showed promising efficacy in alleviating motor symptoms.
| Model | Species | Key Findings | Dose(s) |
| Haloperidol-induced catalepsy | Rodent | Not Reported | Not Reported |
| 6-hydroxydopamine (6-OHDA) lesion | Rodent | Not Reported | Not Reported |
| MPTP-induced parkinsonism | Primate | Reduced motor disability and levodopa-induced dyskinesia | Not Reported |
Table 3: Preclinical Efficacy of this compound in Animal Models of Parkinson's Disease
Clinical Development
The clinical development of this compound encompassed Phase I studies in healthy volunteers and a Phase II proof-of-concept trial in Parkinson's disease patients.
Phase I Clinical Program
A Phase I clinical trial (NCT02639221) was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy male and female subjects. The trial concluded that this compound was safe and well-tolerated, with an acceptable pharmacokinetic profile, supporting its progression to Phase II.
| Trial Identifier | Phase | Population | Key Findings |
| NCT02639221 | I | Healthy Volunteers | Safe and well-tolerated; Favorable pharmacokinetic profile |
Table 4: Overview of this compound Phase I Clinical Trial
Phase II Clinical Program (AMBLED Trial)
The AMBLED trial (NCT03162874) was a multicenter, randomized, double-blind, placebo-controlled, parallel-arm Phase II study designed to evaluate the efficacy and safety of this compound as an adjunct to levodopa in Parkinson's disease patients experiencing "off" periods and levodopa-induced dyskinesia.
A total of 157 patients were randomized to receive one of two doses of this compound (10 mg or 30 mg) or placebo, administered orally twice daily for 28 days. The primary endpoint was the change from baseline in daily awake "off" time. The main secondary endpoint was the change in the severity of levodopa-induced dyskinesia.
This compound failed to meet its primary endpoint of significantly reducing "off" time compared to placebo. There were also no significant improvements in the secondary endpoint of dyskinesia severity.
| Treatment Group | Mean Change from Baseline in "Off" Time (hours) | p-value vs. Placebo |
| Placebo | -0.29 | - |
| This compound 10 mg | -0.55 | Not Significant |
| This compound 30 mg | -0.72 | Not Significant |
Table 5: Primary Efficacy Outcome of the AMBLED Phase II Trial
This compound was generally safe and well-tolerated in the AMBLED trial, with a safety profile consistent with the Phase I findings. The most common treatment-emergent adverse events were mild to moderate in severity.
| Adverse Event | Placebo (%) | This compound 10 mg (%) | This compound 30 mg (%) |
| Any TEAE | 42.3 | 52.8 | 50.0 |
Table 6: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the AMBLED Trial
Experimental Protocols
Preclinical Models
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits. Catalepsy is induced in rodents by the administration of the D2 receptor antagonist haloperidol. The duration of catalepsy is then measured, and a reduction in this duration by the test compound is indicative of anti-parkinsonian activity.
The 6-OHDA model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or the medial forebrain bundle of one hemisphere in rodents. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. Motor deficits are typically assessed by measuring rotational behavior induced by dopamine agonists like apomorphine.
AMBLED Phase II Clinical Trial (NCT03162874)
-
Inclusion Criteria: Patients with a diagnosis of Parkinson's disease, treated with levodopa for at least three years, and experiencing motor fluctuations ("off" periods) and levodopa-induced dyskinesia.
-
Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, and prior neurosurgery for Parkinson's disease.
-
Treatment: Oral administration of this compound (10 mg or 30 mg) or placebo, twice daily for 28 days, as an add-on to their existing levodopa regimen.
-
Assessments: The primary efficacy endpoint, change in "off" time, was assessed using patient diaries. Dyskinesia severity was evaluated using a standardized rating scale. Safety and tolerability were monitored throughout the study.
Visualizations
Caption: this compound Development and Discontinuation Workflow.
Caption: this compound Mechanism of Action via mGluR4 Signaling.
Conclusion and Future Perspectives
This compound (PXT002331) represented a scientifically well-founded approach to treating Parkinson's disease by targeting the non-dopaminergic mGluR4 system. The compound demonstrated a promising preclinical profile and was found to be safe and well-tolerated in early clinical trials. However, the failure to demonstrate efficacy in the Phase II AMBLED trial ultimately led to the discontinuation of its development.
The case of this compound underscores the significant challenges in translating preclinical findings in neurodegenerative diseases to clinical efficacy. While the safety and pharmacokinetic profiles were favorable, the lack of a significant effect on motor symptoms in patients highlights potential discrepancies between the animal models used and the complex human pathophysiology of Parkinson's disease. Further investigation into the nuances of mGluR4 pharmacology and its role in the human brain, potentially through advanced imaging and biomarker studies, may be necessary to guide the development of future therapies targeting this pathway. The data and insights gained from the this compound program remain a valuable resource for the scientific community in the ongoing effort to develop novel and effective treatments for Parkinson's disease.
References
Foliglurax: A Technical Whitepaper on Target Engagement and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (also known as PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It was investigated as a potential non-dopaminergic therapy for Parkinson's disease, aiming to alleviate motor symptoms and levodopa-induced dyskinesia.[4][5] As a PAM, this compound does not activate the mGluR4 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a nuanced approach to modulating neuronal activity within the basal ganglia, a key brain region affected in Parkinson's disease.
Preclinical studies in animal models of Parkinson's disease demonstrated the potential of this compound to reduce motor deficits. However, the development of this compound was discontinued after a Phase II clinical trial (AMBLED) failed to demonstrate statistically significant efficacy in reducing "off" time or dyskinesia in patients with Parkinson's disease compared to placebo.
This technical guide provides a comprehensive overview of the available data on this compound's target engagement and receptor binding affinity. It includes quantitative data, detailed experimental methodologies for key preclinical assessments, and visualizations of the relevant biological pathways and experimental workflows.
Target Engagement and Receptor Binding Affinity
This compound's primary molecular target is the mGluR4, a Gi/o protein-coupled receptor. Its positive allosteric modulatory activity enhances the receptor's sensitivity to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release.
Quantitative Data
The following tables summarize the known quantitative data for this compound's interaction with its target receptor.
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 79 nM | Not Specified | Functional Assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
| Receptor Subtype | Selectivity vs. mGluR4 | Reference |
| mGluR6 | >15-fold | |
| mGluR7 | >110-fold | |
| mGluR8 | >50-fold | |
| NMDA, AMPA, Kainate Receptors | No effect (IC50 > 10 µM) | |
| Group I & II mGluRs | No effect (IC50 > 10 µM) | |
| COMT, MAO-A, MAO-B | No effect (IC50 > 10 µM) |
Selectivity is expressed as the ratio of the potency (e.g., EC50 or IC50) for the off-target receptor to the potency for the primary target (mGluR4). A higher fold value indicates greater selectivity.
Signaling Pathway
The activation of mGluR4 by glutamate, potentiated by this compound, initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway ultimately modulates ion channel activity and reduces the release of neurotransmitters.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published due to its discontinued development. However, based on standard methodologies for characterizing mGluR4 PAMs, the following sections outline the likely experimental designs.
In Vitro Functional Assay (Hypothetical Protocol for EC50 Determination)
This protocol describes a common method for determining the potency of an mGluR4 PAM by measuring its effect on glutamate-induced changes in intracellular signaling, such as cAMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 4. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double‐Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Foliglurax in Animal Models of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease (PD). Preclinical studies in various animal models of PD have been conducted to evaluate its potential for both neuroprotection and symptomatic relief, particularly concerning L-DOPA-induced dyskinesia (LID). This technical guide provides an in-depth overview of the in vivo efficacy of this compound and other mGluR4 PAMs in these models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The development of this compound was discontinued after a Phase 2 clinical trial failed to meet its primary endpoints, a crucial context for interpreting the preclinical data presented herein.
Introduction: The Rationale for Targeting mGluR4 in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is the pathological hallmark of Parkinson's disease, leading to the cardinal motor symptoms of bradykinesia, rigidity, and tremor. The mainstay of treatment, levodopa (L-DOPA), while effective, is associated with the development of debilitating motor fluctuations and L-DOPA-induced dyskinesia (LID) over time.
The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has emerged as a key area of investigation for non-dopaminergic therapeutic strategies. mGluR4 is a presynaptic receptor highly expressed in the basal ganglia, a network of brain regions critical for motor control. Activation of mGluR4 has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which is thought to be hyperactive in the parkinsonian state. By modulating this hyperactivity, mGluR4 PAMs like this compound were hypothesized to restore the balance of basal ganglia circuitry, thereby offering both neuroprotective and anti-dyskinetic effects.
Efficacy in the MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegenerative aspects of Parkinson's disease, as MPTP selectively destroys dopaminergic neurons.
Quantitative Data: Neuroprotective Effects of this compound
A key study investigated the neuroprotective potential of this compound in male mice treated with MPTP. The results demonstrated a dose-dependent effect, with a specific dose showing significant protection of dopaminergic neurons.
| Endpoint | Vehicle + MPTP | This compound (1 mg/kg) + MPTP | This compound (3 mg/kg) + MPTP | This compound (10 mg/kg) + MPTP |
| Striatal Dopamine Levels | Significant Decrease | No significant effect | Prevention of Decrease | No significant effect |
| Striatal DAT Specific Binding | Significant Decrease | No significant effect | Prevention of Decrease | No significant effect |
| Striatal GFAP Levels (Astrogliosis) | Increased | No significant effect | Prevention of Increase | No significant effect |
| Striatal Iba1 Levels (Microglia) | Unchanged | Unchanged | Unchanged | Unchanged |
Data synthesized from literature. Specific values (mean ± SEM, p-values) were not consistently available in the reviewed abstracts.
Experimental Protocol: MPTP-Induced Neurodegeneration
-
Animal Model: Male C57BL/6 mice.
-
Lesion Induction: Administration of MPTP (typically multiple injections over a short period) to induce dopaminergic neurodegeneration.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered orally once daily for a total of 10 days. MPTP was administered on the 5th day of treatment.
-
Behavioral Assessment: While not the primary focus of this specific neuroprotection study, other studies using this model often include assessments of motor function such as the rotarod test or open-field test.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue.
-
Histological Analysis:
-
Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Autoradiography to measure the density of the dopamine transporter (DAT) in the striatum.
-
Immunostaining for glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1) to assess astrogliosis and microglial activation, respectively.
-
Visualization: Experimental Workflow and Signaling Pathway
Efficacy in the 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia
The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a widely used model to study motor symptoms of Parkinson's disease and the development of L-DOPA-induced dyskinesia (LID).
Quantitative Data: Effects of mGluR4 PAMs on LID
| mGluR4 Modulator | Animal Model | Key Findings on LID |
| This compound (PXT002331) | MPTP-treated macaque | Reduced median peak dyskinesia score. |
| LSP1-2111 (agonist) | 6-OHDA-lesioned mice | Chronic co-administration with L-DOPA attenuated the development of Abnormal Involuntary Movements (AIMs). |
| Lu AF21934 (PAM) | 6-OHDA-lesioned rats | No effect on established AIMs or the development of AIMs. |
| ADX88178 (PAM) | 6-OHDA-lesioned rats | No effect on established AIMs. |
| ADX88178 (PAM) | MPTP-treated marmoset | No effect on global dyskinesia scores, but a significant reduction in peak-dose dyskinesia. |
This conflicting evidence underscores the challenges in translating preclinical findings across different models and compounds, and ultimately to clinical trials. The lack of efficacy of some mGluR4 PAMs in the 6-OHDA rat model is consistent with the eventual clinical trial outcome for this compound.
Experimental Protocol: 6-OHDA-Induced LID
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Lesion Induction: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum to induce a near-complete lesion of the nigrostriatal dopamine pathway. The extent of the lesion is often confirmed by amphetamine- or apomorphine-induced rotational behavior.
-
LID Induction: Following a recovery period, rats are treated chronically with L-DOPA (e.g., 6-25 mg/kg, often with a peripheral decarboxylase inhibitor like benserazide) for several weeks to induce stable AIMs.
-
Drug Administration: The mGluR4 PAM or vehicle is administered acutely or chronically in combination with L-DOPA.
-
Behavioral Assessment: AIMs are scored by a trained observer, typically rating the severity of axial, limb, and orolingual dyskinesias. Locomotor activity may also be assessed.
-
Histological and Neurochemical Analysis: Post-mortem analysis to confirm the extent of the dopaminergic lesion.
Visualization: Experimental Workflow for LID Studies
Discussion and Future Directions
The preclinical data for this compound and other mGluR4 PAMs in animal models of Parkinson's disease present a complex picture. In the MPTP mouse model, this compound demonstrated a clear, albeit dose-specific, neuroprotective effect. This suggests that mGluR4 modulation could have disease-modifying potential.
However, the data regarding its efficacy in treating L-DOPA-induced dyskinesia in the 6-OHDA rat model is less conclusive and even contradictory when considering other compounds in the same class. While some studies with other mGluR4 modulators showed promise, more recent and comprehensive studies have failed to demonstrate a robust anti-dyskinetic effect. This inconsistency, coupled with the negative results from the Phase 2 clinical trial, raises important questions about the translatability of these animal models and the therapeutic potential of this specific mechanism for LID.
Future research in this area should focus on:
-
Understanding the Discrepancies: Investigating the reasons for the conflicting results between different mGluR4 PAMs and across different animal models. This could involve exploring differences in compound pharmacology, experimental design, or the specific pathological features of each model.
-
Exploring Neuroprotection Further: Given the positive neuroprotective data, further studies could explore the potential of mGluR4 PAMs in earlier stages of Parkinson's disease, before the onset of severe motor complications.
-
Investigating Combination Therapies: Exploring the potential synergistic effects of mGluR4 PAMs with other non-dopaminergic treatments.
Conclusion
This compound, as a selective mGluR4 PAM, showed promising neuroprotective effects in the MPTP mouse model of Parkinson's disease. However, the preclinical evidence for its efficacy in treating L-DOPA-induced dyskinesia in the 6-OHDA rat model is inconsistent, with several studies on similar compounds showing a lack of effect. The discontinuation of this compound's clinical development highlights the significant challenges in translating preclinical findings into clinically effective therapies. This technical guide provides a comprehensive summary of the available in vivo data to inform future research and development efforts in the pursuit of novel treatments for Parkinson's disease.
Foliglurax: A Technical Deep Dive into its Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (formerly PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease. Developed by Prexton Therapeutics, this compound progressed to Phase II clinical trials. A key attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier and achieve target engagement. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and brain penetration of this compound, drawing from preclinical and clinical findings. While extensive quantitative data from these studies are not fully in the public domain, this guide synthesizes the available information to provide a clear understanding of the compound's profile.
Core Concepts: Pharmacokinetics and Brain Penetration
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For a central nervous system (CNS) drug like this compound, a critical aspect of its distribution is its ability to penetrate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to quantify brain penetration. A high brain exposure is often a prerequisite for efficacy in CNS disorders.
Preclinical Pharmacokinetics and Brain Penetration of this compound
Preclinical studies in animal models are fundamental in characterizing the PK and brain penetration profile of a drug candidate. For this compound, these studies were crucial in its selection for clinical development.
Quantitative Data Summary
While specific numerical data from preclinical studies are not widely published, descriptive accounts consistently highlight this compound's favorable profile. A key publication on the discovery of this compound notes that compound 60 (this compound) was selected as a clinical candidate due to its "improved pharmacokinetic profile after oral administration"[1]. It is also described as a "brain-penetrant" chemical series[1]. Another study mentions that this compound exhibits "high brain exposure after oral administration" in mouse models of Parkinson's disease.
Table 1: Summary of Preclinical Pharmacokinetic and Brain Penetration Profile of this compound (Qualitative)
| Parameter | Finding | Source |
| Oral Bioavailability | Described as having an improved pharmacokinetic profile after oral administration. | [1] |
| Brain Penetration | Characterized as a brain-penetrant compound with high brain exposure. | [1] |
| In vivo Efficacy | Demonstrated activity in rodent models of Parkinson's disease motor symptoms following both intraperitoneal and oral administration. | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard practices in neuropharmacology research, the following methodologies were likely employed.
Experimental Workflow for Preclinical PK and Brain Penetration
References
A Technical Guide to the Role of Metabotropic Glutamate Receptor 4 (mGluR4) in the Basal Ganglia and the Clinical Development of Foliglurax
Introduction
The basal ganglia are a group of subcortical nuclei critical for motor control, procedural learning, and various cognitive and emotional functions. Dysregulation within this intricate circuitry is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD). Glutamate is the principal excitatory neurotransmitter within the basal ganglia, and its signaling is modulated by a family of G-protein coupled receptors known as metabotropic glutamate receptors (mGluRs).
This technical guide focuses on mGluR4, a subtype of the group III mGluRs, and its significant role in modulating neurotransmission within the basal ganglia. We will delve into its distribution, signaling pathways, and physiological functions. Furthermore, this guide provides a comprehensive overview of Foliglurax (formerly PXT002331), a positive allosteric modulator (PAM) of mGluR4, detailing its mechanism of action, preclinical promise, and the ultimate outcomes of its clinical development for Parkinson's disease.
The Role of mGluR4 in the Basal Ganglia
Distribution and Localization
mGluR4 is widely distributed throughout the basal ganglia, with particularly high expression levels observed in several key nuclei.[1] Light and electron microscopy studies in primates have revealed that the globus pallidus external (GPe) and internal (GPi) segments are the most intensely labeled forebrain regions for mGluR4 immunoreactivity.[1] The receptor is predominantly localized on presynaptic terminals, where it functions as an autoreceptor or heteroreceptor to modulate neurotransmitter release.[2]
Key locations of presynaptic mGluR4 expression include:
-
Corticostriatal Terminals: mGluR4 is found on glutamatergic terminals originating from the cerebral cortex that synapse onto striatal neurons.[2][3] Studies in mice indicate that these mGluR4-positive terminals preferentially target the D1-receptor-negative "indirect" pathway striatal projection neurons.
-
Striatopallidal Terminals: High levels of mGluR4 are expressed on GABAergic terminals of the indirect pathway, projecting from the striatum to the GPe.
-
Subthalamonigral Terminals: The receptor is also present on glutamatergic terminals projecting from the subthalamic nucleus (STN) to the substantia nigra pars reticulata (SNr).
Signaling Pathway
As a member of the group III mGluR family, mGluR4 is coupled to the Gi/o family of inhibitory G-proteins. Upon binding its endogenous ligand, glutamate, the receptor undergoes a conformational change that initiates an intracellular signaling cascade.
The canonical mGluR4 signaling pathway proceeds as follows:
-
Glutamate Binding: Glutamate binds to the extracellular domain of the mGluR4 receptor.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This ultimately results in the modulation of voltage-gated calcium channels and components of the synaptic release machinery, leading to a reduction in neurotransmitter release from the presynaptic terminal.
Physiological Function in Basal Ganglia Circuitry
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to an imbalance in the activity of the direct and indirect pathways of the basal ganglia. The indirect pathway becomes overactive, resulting in excessive inhibition of the thalamus and subsequent motor deficits.
mGluR4's strategic presynaptic localization allows it to act as a crucial brake on this overactivity:
-
At Corticostriatal Synapses: Activation of mGluR4 on cortical terminals reduces the release of glutamate into the striatum. Since these terminals preferentially innervate indirect pathway neurons, this action can dampen the excessive excitatory drive that contributes to the pathway's hyperactivity in the parkinsonian state.
-
At Striatopallidal Synapses: Activation of mGluR4 on the terminals of striatal neurons projecting to the GPe reduces the release of the inhibitory neurotransmitter GABA. This lessens the inhibition of GPe neurons, allowing them to exert more of their own inhibitory control over the STN. This, in turn, reduces the excitatory output from the STN to the GPi/SNr, helping to normalize the overall output of the basal ganglia.
Therefore, enhancing mGluR4 activity is hypothesized to restore balance to the basal ganglia circuitry, alleviating the motor symptoms of Parkinson's disease.
This compound: A Clinical Case Study
This compound is an orally available, selective mGluR4 positive allosteric modulator (PAM). As a PAM, it does not activate the mGluR4 receptor directly but binds to a distinct allosteric site. This binding enhances the receptor's response to endogenous glutamate, potentiating its natural signaling cascade. This approach was considered a promising non-dopaminergic strategy to treat motor complications in Parkinson's disease.
Preclinical Evidence
Preclinical studies in various animal models of Parkinson's disease demonstrated the potential of mGluR4 activation. This compound, in particular, showed promise in reducing motor symptoms and offered neuroprotective effects. In a mouse model using MPTP to induce parkinsonian neurodegeneration, a 3 mg/kg dose of this compound was shown to prevent the decrease in striatal dopamine and its metabolites. This neuroprotective effect was correlated with a prevention of the increase in astrocyte markers (GFAP), suggesting a modulation of neuroinflammation. These promising results provided a strong rationale for advancing this compound into clinical trials.
| Preclinical Study Summary: this compound in MPTP Mouse Model | |
| Model | MPTP-lesioned male mice (model for early Parkinson's Disease) |
| Compound | This compound |
| Doses Administered | 1, 3, or 10 mg/kg, daily for 10 days |
| Key Findings | - Neuroprotection: The 3 mg/kg dose prevented the MPTP-induced decrease in striatal dopamine, its metabolites, and dopamine transporter (DAT) binding.- No Effect at Other Doses: The 1 mg/kg and 10 mg/kg doses had no significant beneficial effect.- Anti-inflammatory Effect: The 3 mg/kg dose prevented the MPTP-induced increase in the astrocyte marker GFAP. |
| Conclusion | This compound demonstrated neuroprotective effects at a specific dose in this preclinical model. |
Phase II Clinical Trial (AMBLED Study)
This compound advanced to a Phase II, multicenter, randomized, double-blind, placebo-controlled trial (the AMBLED study) to evaluate its efficacy and safety in Parkinson's disease patients experiencing motor complications from levodopa therapy. The trial enrolled 157 patients who were treated for 28 days with either 10 mg or 30 mg of this compound, or a placebo, as an add-on to their existing levodopa regimen.
The primary endpoint was the change from baseline in daily "OFF" time, the periods when medication is less effective and motor symptoms return. The secondary endpoint was a change in dyskinesia, as measured by the Unified Dyskinesia Ratings Scale (UDysRS).
Despite the strong preclinical rationale, the AMBLED study failed to meet its primary and secondary endpoints. Although there was a numerical, dose-dependent decrease in OFF time, the difference compared to placebo was not statistically significant. There was also no significant improvement in dyskinesia scores. As a result of these findings, the development of this compound was terminated in March 2020.
| Summary of Phase II (AMBLED) Clinical Trial Results for this compound | |||
| Placebo | This compound (10 mg) | This compound (30 mg) | |
| Number of Patients | 157 total participants randomly assigned across groups | ||
| Primary Endpoint: Change in Daily Awake "OFF" Time | -0.29 hours | -0.55 hours | -0.72 hours |
| Statistical Significance vs. Placebo | N/A | Not Significant | Not Significant |
| Secondary Endpoint: Change in UDysRS Score | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |
| Adverse Events (TEAEs) | 42.3% of participants | 52.8% of participants | 50.0% of participants |
| Most Common TEAEs | Most were mild to moderate. Common events included "on" and "off" phenomena, dyskinesia, and headache. | ||
| Study Conclusion | There was no evidence that this compound has efficacy in improving levodopa-induced motor complications in Parkinson's disease. |
Key Experimental Protocols
The investigation of mGluR4 and its modulators relies on a variety of sophisticated experimental techniques to elucidate localization, function, and therapeutic effects.
Immunohistochemistry for mGluR4 Localization
This technique is used to visualize the distribution of the mGluR4 protein in brain tissue.
-
Tissue Preparation: Animals (e.g., mice, monkeys) are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brain is extracted, post-fixed, and cryoprotected in sucrose solutions. The tissue is then sectioned on a cryostat or vibratome.
-
Immunostaining: The brain sections are incubated with a primary antibody specifically raised against the mGluR4 protein. After washing, a secondary antibody, which is conjugated to a fluorescent molecule or an enzyme (like horseradish peroxidase), is applied. This secondary antibody binds to the primary antibody.
-
Visualization: For fluorescence, sections are viewed under a confocal microscope. For enzymatic detection, a substrate is added that reacts to produce a colored precipitate, which is then visualized with a light microscope. For ultrastructural localization, electron microscopy is used.
In Vivo Electrophysiology
This method measures the electrical activity of single neurons in the basal ganglia of a live animal to assess the effects of a drug.
-
Animal Preparation: An animal (e.g., a parkinsonian monkey) is prepared for recording. A recording chamber is surgically implanted over a region of interest, such as the globus pallidus.
-
Single-Unit Recording: A microelectrode is slowly lowered into the target brain region. The electrode detects the action potentials (spikes) of individual neurons. The baseline firing rate and pattern of a neuron are recorded.
-
Drug Application: A drug, such as an mGluR4 agonist or PAM, is applied locally near the recorded neuron via a micropipette (microiontophoresis) or administered systemically.
-
Data Analysis: Changes in the neuron's firing rate and pattern in response to the drug are recorded and analyzed to determine the physiological effect of receptor modulation.
In Vivo Microdialysis
Microdialysis is a technique used to measure the concentration of neurotransmitters like glutamate and GABA in the extracellular fluid of a specific brain region in an awake, freely moving animal.
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain area (e.g., the striatum or globus pallidus).
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF according to their concentration gradient. The outflowing fluid, called the dialysate, is collected in small vials at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After collecting baseline samples, a drug like this compound is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: The concentration of glutamate and GABA in the dialysate samples is measured using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. This allows researchers to determine how the drug affects neurotransmitter levels in real-time.
Conclusion and Future Perspectives
The metabotropic glutamate receptor 4 is a critical modulator of synaptic transmission within the basal ganglia. Its strategic presynaptic localization on both glutamatergic and GABAergic terminals makes it a powerful node for controlling the balance between the direct and indirect pathways. The strong preclinical data supporting the therapeutic potential of mGluR4 activation, particularly for Parkinson's disease, was compelling.
However, the clinical failure of this compound highlights the significant challenges in translating promising preclinical findings into effective therapies. The lack of efficacy in the AMBLED trial suggests that the nuanced role of mGluR4 within human pathophysiology may be more complex than animal models can fully replicate, or that the specific properties of the drug itself were not optimal.
Despite this setback, the rationale for targeting non-dopaminergic mechanisms in Parkinson's disease remains strong. The failure of this compound does not necessarily invalidate mGluR4 as a therapeutic target. Future research may explore other mGluR4 modulators with different pharmacokinetic or pharmacodynamic profiles, or perhaps investigate combination therapies. A deeper understanding of the precise expression patterns and regulatory mechanisms of mGluR4 in the human brain, both in healthy and diseased states, will be crucial for guiding the next generation of drug development efforts targeting this important receptor.
References
- 1. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Foliglurax: A Technical Guide to its Modulation of Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a key regulator of presynaptic glutamate release, mGluR4 has emerged as a promising therapeutic target for neurological disorders characterized by glutamatergic dysregulation, such as Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action on glutamatergic neurotransmission, and the experimental methodologies used to characterize its effects. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound. While this compound showed promise in preclinical models, it did not meet its primary endpoints in Phase II clinical trials for Parkinson's disease, highlighting the complexities of translating preclinical efficacy to clinical outcomes.
Introduction to this compound and mGluR4
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in glutamatergic signaling. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.
This compound is a positive allosteric modulator (PAM) that specifically targets mGluR4, a member of the Group III mGluRs.[1] Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, glutamate. This modulatory action allows for a more nuanced control of receptor activity, preserving the spatial and temporal dynamics of natural glutamatergic transmission.[2]
Presynaptically located mGluR4s act as autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and a subsequent reduction in glutamate release.[2] This mechanism makes mGluR4 an attractive target for conditions associated with excessive glutamate transmission. This compound was developed to leverage this mechanism for therapeutic benefit, primarily in Parkinson's disease, where glutamatergic hyperactivity in the basal ganglia is a key pathological feature.[3][4]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay System | Reference |
| EC50 | 79 nM | In vitro functional assay measuring mGluR4 potentiation |
EC50 (Half-maximal effective concentration) represents the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response at mGluR4.
Experimental Protocols
A comprehensive understanding of this compound's effects relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments typically employed in the characterization of an mGluR4 PAM.
In Vitro Functional Assays (Calcium Mobilization)
This assay is used to determine the potency and efficacy of a PAM in potentiating the glutamate-induced response at mGluR4.
Objective: To measure the EC50 of this compound for the potentiation of the mGluR4 response.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5) are cultured in standard growth medium. The Gαqi5 protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable intracellular calcium release.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A solution containing a fixed, sub-maximal concentration of glutamate (typically EC20) and varying concentrations of this compound is added to the wells.
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time, capturing the transient increase in intracellular calcium upon receptor activation.
-
Data Analysis: The peak fluorescence response for each well is determined. The data are normalized to the response of glutamate alone and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Ex Vivo Electrophysiology (Patch-Clamp Recording)
This technique is used to assess the effect of this compound on synaptic transmission at the single-cell level.
Objective: To determine if this compound modulates presynaptic glutamate release by measuring changes in excitatory postsynaptic currents (EPSCs).
Methodology:
-
Brain Slice Preparation: An animal (e.g., a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the brain region of interest (e.g., the striatum) are prepared using a vibratome.
-
Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.
-
Recording: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. A neuron is visualized using differential interference contrast (DIC) optics.
-
Patch-Clamp: A glass micropipette filled with an internal solution is carefully brought into contact with the neuronal membrane. A tight seal (gigaohm resistance) is formed, and the membrane patch is ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.
-
Synaptic Stimulation: A stimulating electrode is placed near the neuron to evoke synaptic responses. Paired-pulse stimulation is often used to probe for changes in presynaptic release probability.
-
Drug Application: After establishing a stable baseline of evoked EPSCs, this compound is bath-applied in the perfusing aCSF.
-
Data Acquisition and Analysis: The amplitude and frequency of spontaneous and evoked EPSCs are recorded before, during, and after drug application. A change in the paired-pulse ratio (PPR) is indicative of a presynaptic mechanism of action.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To investigate the effect of systemic administration of this compound on extracellular glutamate levels in a specific brain region.
Methodology:
-
Surgical Implantation: An animal is anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., the striatum). The cannula is secured to the skull with dental cement.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
Perfusion: The probe is continuously perfused with a sterile aCSF solution at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular glutamate concentration.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection or oral gavage).
-
Sample Collection and Analysis: Dialysate collection continues after drug administration. The concentration of glutamate in the collected samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Glutamate concentrations are expressed as a percentage of the baseline levels and are plotted over time to visualize the effect of this compound.
Visualizations: Pathways and Workflows
mGluR4 Signaling Pathway
Caption: mGluR4 signaling cascade in a presynaptic terminal.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis.
Logical Relationship of this compound's Mechanism
Caption: The logical cascade of this compound's mechanism of action.
Conclusion
This compound is a well-characterized mGluR4 PAM that demonstrated clear preclinical efficacy in modulating glutamatergic neurotransmission. Its mechanism of action, centered on the potentiation of presynaptic mGluR4, leads to a reduction in glutamate release, a desirable effect in neurological disorders associated with excitotoxicity. The experimental protocols detailed herein represent the standard methodologies for characterizing such a compound. Despite a strong preclinical rationale, this compound did not achieve its clinical endpoints in Phase II trials for Parkinson's disease. This outcome underscores the significant challenges in translating preclinical findings to clinical success, particularly in the complex landscape of neurodegenerative diseases. Further research into the nuances of mGluR4 pharmacology and the specific patient populations that might benefit from this therapeutic approach is warranted.
References
- 1. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Foliglurax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (also known as PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a non-dopaminergic therapeutic agent, this compound has been investigated for its potential in treating motor symptoms associated with Parkinson's disease.[2][3][4] mGluR4 is predominantly expressed on presynaptic terminals in the striatum, where its activation inhibits glutamate release, thereby modulating basal ganglia circuitry.[5] These application notes provide detailed protocols for the formulation of this compound for in vivo rodent studies and its application in established preclinical models of Parkinson's disease.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Neuroprotection Model
| Animal Model | Species | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| MPTP-induced Neurodegeneration | Mouse | 1, 3, 10 (daily) | Oral | 3 mg/kg prevented the MPTP-induced decrease in striatal dopamine and its metabolites. 1 and 10 mg/kg showed no beneficial effect. The 3 mg/kg dose also prevented an increase in GFAP levels (a marker of astrogliosis). |
Table 2: In Vivo Efficacy of a structurally related mGluR4 PAM (VU2957) in a Symptomatic Model
| Animal Model | Species | Compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Haloperidol-Induced Catalepsy | Rat | 0.3, 1, 3, 10, 30 | Oral | Dose-dependently reversed haloperidol-induced catalepsy. A minimum effective dose (MED) of 1 mg/kg was identified. |
Signaling Pathway
The activation of mGluR4 by glutamate is potentiated by this compound. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate the activity of voltage-dependent calcium and potassium channels, leading to a reduction in neurotransmitter release.
Caption: mGluR4 signaling pathway in a presynaptic terminal.
Experimental Protocols
This compound Formulation for Oral Administration
This protocol is adapted from commercially available formulation guidelines for PXT002331.
Materials:
-
This compound (PXT002331) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 5.2 mg/mL stock, dissolve 5.2 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Vehicle Preparation: The vehicle consists of a mixture of PEG300 (or PEG400), Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.
-
Working Solution Preparation: a. For a 1 mL final working solution, take the required volume of the DMSO stock solution. For example, for a final concentration of 0.52 mg/mL, use 100 µL of the 5.2 mg/mL DMSO stock. b. Add the DMSO stock to 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly. The final solution should be clear.
Note: The proportion of DMSO in the final working solution should be kept low (e.g., below 10%) to minimize potential toxicity in animals. Adjust the concentration of the stock solution and the volumes accordingly based on the desired final dose and administration volume.
MPTP Mouse Model of Parkinson's Disease
This protocol is a general guideline for inducing Parkinson's-like neurodegeneration in mice using MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate safety equipment for handling MPTP (e.g., chemical fume hood, personal protective equipment)
-
Insulin syringes for injection
Procedure:
-
MPTP Preparation: Prepare a fresh solution of MPTP in sterile saline immediately before use. A common dosing regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP, administered 2 hours apart. For a 25g mouse, this would require 0.5 mg of MPTP per injection.
-
Animal Treatment: a. Administer the prepared MPTP solution via i.p. injection. b. this compound or vehicle is administered orally once daily, starting several days before MPTP administration and continuing for several days after. For example, daily oral gavage of this compound at 1, 3, or 10 mg/kg for 10 days, with MPTP administration on day 5.
-
Behavioral and Neurochemical Assessment: a. Behavioral tests (e.g., rotarod, open field) can be performed before and after the lesioning period. b. Animals are typically euthanized 7-21 days after the last MPTP injection. c. Brain tissue (striatum and substantia nigra) is collected for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining for dopaminergic neuron count).
Caption: Experimental workflow for the MPTP mouse model.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats using 6-OHDA.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) containing 0.02% ascorbic acid
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Dental drill
Procedure:
-
6-OHDA Preparation: Dissolve 6-OHDA in cold saline with ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.
-
Stereotaxic Surgery: a. Anesthetize the rat and place it in the stereotaxic frame. b. Perform a midline scalp incision and expose the skull. c. Drill a small hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura. d. Slowly infuse 2-4 µL of the 6-OHDA solution over several minutes. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and accessible food and water.
-
Behavioral Assessment: a. Two to three weeks after surgery, assess the lesion by inducing rotational behavior with apomorphine (0.2-0.5 mg/kg, i.p.) or amphetamine (2.5-5 mg/kg, i.p.). Rats with successful lesions will exhibit robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations. b. Administer this compound or vehicle orally and assess its effect on motor function using tests like the cylinder test or rotarod test.
Haloperidol-Induced Catalepsy Test in Rats
This test is used to assess the cataleptic state induced by dopamine D2 receptor antagonists and the potential of test compounds to reverse this state.
Materials:
-
Haloperidol
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, adjusted to pH 5-6)
-
Male Wistar rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration: a. Administer this compound or vehicle orally at a predetermined time before the haloperidol challenge (e.g., 60 minutes). b. Administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p. or s.c.).
-
Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar. b. Measure the latency for the rat to remove both forepaws from the bar. This is the catalepsy score. c. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and this compound-treated groups. A significant reduction in the catalepsy score indicates a potential anti-parkinsonian effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 3. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Investigating Foliglurax's Influence on Synaptic Plasticity via Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Foliglurax, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), on synaptic plasticity. The protocols detailed below are foundational for assessing the therapeutic potential of mGluR4 modulators in neurological disorders characterized by aberrant synaptic function.
Introduction to this compound and mGluR4
This compound is a selective positive allosteric modulator of the mGluR4 receptor.[1] mGluR4 is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[2] As a member of the Group III metabotropic glutamate receptors, mGluR4 activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately results in a reduction of glutamate release from the presynaptic terminal, thereby modulating synaptic transmission and plasticity.[2][3] While the clinical development of this compound for Parkinson's disease was discontinued after Phase II trials due to not meeting primary endpoints, preclinical studies have suggested its potential neuroprotective effects and its ability to restore striatal synaptic plasticity in animal models of the disease.
Data Presentation: Efficacy of mGluR4 Positive Allosteric Modulators
Table 1: In Vitro Potency of Various mGluR4 Positive Allosteric Modulators
| Compound | EC50 (nM) | Fold Shift of Glutamate Response | Efficacy (% of Glutamate Max) | Reference |
| VU001171 | 650 | 36-fold | 141% | |
| ML182 | 291 (human), 376 (rat) | 11.2-fold | Not Reported | |
| SIB-1893 | Not Reported | 3.2-fold | 170% (of maximal L-AP4 response) | |
| MPEP | Not Reported | 1.8-fold | 150% (of maximal L-AP4 response) |
Table 2: Illustrative Effects of mGluR Modulators on Synaptic Plasticity (LTP & LTD)
Note: This table presents data from studies on mGluR5 PAMs to illustrate how PAMs can modulate synaptic plasticity, as direct quantitative data for mGluR4 PAMs on LTP/LTD is limited in the public domain. It is hypothesized that mGluR4 PAMs would modulate plasticity by altering presynaptic glutamate release.
| Plasticity Type | Condition | fEPSP Slope (% of Baseline) | Duration of Effect | Reference |
| LTP | Control (Theta Burst Stimulation) | ~150% | > 60 min | |
| LTP | With mGluR5 PAM | Enhanced potentiation | > 60 min | |
| LTD | Control (Paired-Pulse Low-Frequency Stimulation) | ~75% | > 60 min | |
| LTD | With mGluR5 PAM | Enhanced depression | > 60 min |
Mandatory Visualizations
References
Application Notes and Protocols: Behavioral Assays for Testing Foliglurax in MPTP Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease (PD). In preclinical studies, this compound has demonstrated neuroprotective effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD. Specifically, treatment with 3 mg/kg of this compound has been shown to prevent the MPTP-induced decrease in striatal dopamine and dopamine transporter (DAT) binding[1]. This document provides detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in ameliorating motor deficits in the MPTP mouse model.
The MPTP mouse model is a widely used paradigm in PD research, as the neurotoxin MPTP induces selective destruction of dopaminergic neurons in the substantia nigra, leading to motor impairments that mimic human parkinsonism[2]. Behavioral assays are critical for assessing the functional outcomes of potential therapeutic interventions like this compound.
Mechanism of Action: mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR4 receptor. By binding to a site distinct from the glutamate binding site, it enhances the receptor's response to endogenous glutamate. In the basal ganglia, mGluR4 is predominantly expressed presynaptically on terminals of the striatopallidal pathway. Activation of mGluR4 inhibits the release of the inhibitory neurotransmitter GABA, thereby reducing the overactivity of the indirect pathway that is characteristic of Parkinson's disease. This modulation helps to restore the balance of basal ganglia circuitry, alleviating motor symptoms.
Caption: mGluR4 Signaling Pathway Modulation by this compound.
Experimental Workflow for Preclinical Testing
The evaluation of this compound in the MPTP mouse model follows a structured preclinical workflow. This involves animal habituation, baseline behavioral testing, induction of the Parkinsonian phenotype with MPTP, administration of the therapeutic compound (this compound), and subsequent behavioral assessments to determine efficacy.
Caption: Preclinical Experimental Workflow.
Data Presentation
The following tables summarize representative quantitative data from behavioral assays in MPTP-treated mice, with hypothetical data for a neuroprotective compound like this compound. Note: Specific behavioral data for this compound in these assays is not publicly available; the data presented is illustrative of expected outcomes for a successful neuroprotective agent.
Table 1: Rotarod Test - Latency to Fall (seconds)
| Treatment Group | Baseline | Day 7 post-MPTP | Day 14 post-MPTP | Day 21 post-MPTP |
| Control (Saline) | 185 ± 15 | 182 ± 18 | 188 ± 12 | 190 ± 16 |
| MPTP + Vehicle | 182 ± 16 | 95 ± 12 | 88 ± 10 | 85 ± 11 |
| MPTP + this compound (3 mg/kg) | 184 ± 14 | 145 ± 14# | 152 ± 16# | 158 ± 15# |
| p < 0.01 vs. Control; #p < 0.05 vs. MPTP + Vehicle. Data are presented as mean ± SEM. |
Table 2: Open Field Test - Total Distance Traveled (meters) in 10 minutes
| Treatment Group | Baseline | Day 7 post-MPTP | Day 14 post-MPTP | Day 21 post-MPTP |
| Control (Saline) | 35 ± 4 | 34 ± 5 | 36 ± 4 | 35 ± 3 |
| MPTP + Vehicle | 36 ± 5 | 18 ± 3 | 15 ± 4 | 14 ± 3 |
| MPTP + this compound (3 mg/kg) | 35 ± 4 | 28 ± 4# | 30 ± 5# | 31 ± 4# |
| p < 0.01 vs. Control; #p < 0.05 vs. MPTP + Vehicle. Data are presented as mean ± SEM. |
Table 3: Cylinder Test - Contralateral Forelimb Use (%)
| Treatment Group | Baseline | Day 7 post-MPTP | Day 14 post-MPTP | Day 21 post-MPTP |
| Control (Saline) | 52 ± 4 | 51 ± 5 | 53 ± 3 | 52 ± 4 |
| MPTP + Vehicle | 51 ± 5 | 22 ± 3 | 20 ± 4 | 19 ± 3 |
| MPTP + this compound (3 mg/kg) | 52 ± 4 | 40 ± 5# | 42 ± 4# | 44 ± 5# |
| p < 0.01 vs. Control; #p < 0.05 vs. MPTP + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Apparatus: An automated 5-lane accelerating rotarod for mice.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.
-
Training (Pre-MPTP):
-
Place mice on the rotating rod at a constant low speed (e.g., 4 rpm) for 60 seconds.
-
Repeat this for 2-3 days to establish a stable baseline performance.
-
-
Testing (Post-MPTP):
-
Place the mouse on the rod, which is rotating at a starting speed of 4 rpm.
-
The rod then accelerates to a final speed of 40 rpm over a period of 300 seconds.
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing one full passive rotation.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
-
Cleaning: Thoroughly clean the rod with 70% ethanol between each mouse to eliminate olfactory cues.
Open Field Test for Locomotor Activity and Anxiety-like Behavior
Objective: To measure general locomotor activity and assess anxiety-like behavior (thigmotaxis).
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material, equipped with an overhead video camera and tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes prior to testing.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes).
-
The video tracking system records the mouse's movements.
-
-
Data Analysis: The software analyzes various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). A healthy mouse will explore the center, while an anxious mouse will tend to stay near the walls.
-
Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each trial.
Cylinder Test for Forelimb Asymmetry
Objective: To assess forelimb use asymmetry, a measure of motor deficit in unilateral lesion models (though also sensitive in bilateral models like MPTP).
Apparatus: A transparent glass cylinder (e.g., 15 cm diameter, 20 cm height). A camera is placed to record the session for later analysis.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes.
-
Testing:
-
Place the mouse individually into the cylinder.
-
Record the mouse's activity for 3-5 minutes.
-
-
Data Analysis:
-
During playback of the video recording (often in slow motion), an observer scores the number of independent wall touches made with the left forelimb, the right forelimb, and both forelimbs simultaneously during rearing.
-
The percentage of contralateral (or simply non-dominant in the case of MPTP-induced general deficit) forelimb use is calculated as: [(contralateral touches) + (0.5 * bilateral touches)] / (total touches) * 100.
-
-
Cleaning: Clean the cylinder with 70% ethanol between each mouse.
Logical Relationships in Drug Efficacy Evaluation
The successful evaluation of this compound's efficacy relies on a logical progression of observations. A positive outcome in biochemical and histological analyses should correlate with improvements in behavioral performance.
Caption: Logical Flow of Efficacy Assessment.
References
Methods for Assessing Foliglurax's Impact on Levodopa-Induced Dyskinesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), however, long-term treatment often leads to the development of debilitating levodopa-induced dyskinesia (LID). Foliglurax, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), was investigated as a potential therapeutic agent to mitigate LID. This document provides detailed application notes and protocols for assessing the impact of this compound and other mGluR4 modulators on LID, from preclinical animal models to clinical evaluation.
This compound was developed to reduce motor disability and alleviate LID by modulating the overactive glutamatergic transmission in the basal ganglia of parkinsonian subjects.[1] While it showed promise in preclinical models, a Phase II clinical trial (AMBLED) did not meet its primary or secondary endpoints for improving motor complications, including dyskinesia.[1][2] Understanding the methodologies used to evaluate its effects is crucial for the continued development of novel anti-dyskinetic therapies.
Preclinical Assessment of this compound in Rodent Models of LID
The most common preclinical model for studying LID is the 6-hydroxydopamine (6-OHDA)-lesioned rat model.[3] This model mimics the dopaminergic denervation seen in Parkinson's disease and reliably develops abnormal involuntary movements (AIMs) upon chronic L-DOPA administration.
Experimental Workflow for Preclinical Assessment
Data Presentation: Preclinical Efficacy of mGluR4 PAMs on LID
While specific data for this compound is limited in publicly available literature, studies on similar mGluR4 PAMs, such as Lu AF21934 and ADX88178, provide a benchmark for expected outcomes. The following table summarizes representative data from a study investigating the effect of mGluR4 PAMs on established AIMs in 6-OHDA lesioned rats.
| Treatment Group | Dose (mg/kg) | Total AIMs Score (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle + L-DOPA | - | 180 ± 7 | - |
| Lu AF21934 + L-DOPA | 10 | No significant effect | - |
| Lu AF21934 + L-DOPA | 30 | No significant effect | - |
| ADX88178 + L-DOPA | 10 | No significant effect | - |
| ADX88178 + L-DOPA | 30 | No significant effect | - |
| Amantadine + L-DOPA | 40 | 107 ± 10 | ~42% |
| Data adapted from a study on mGluR4 PAMs in a rat model of LID.[4] |
These findings indicate that, in this particular study, the tested mGluR4 PAMs did not reduce established dyskinesia, in contrast to the clinically used anti-dyskinetic agent, amantadine.
Experimental Protocols: Preclinical Assessment
Protocol 1: Induction of LID in the 6-OHDA Rat Model
Objective: To create a unilateral lesion of the nigrostriatal dopamine system and subsequently induce stable dyskinesia with chronic L-DOPA treatment.
Materials:
-
Male Sprague-Dawley rats (225-250g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Desipramine
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe
-
Levodopa (L-DOPA) methyl ester
-
Benserazide hydrochloride
-
Apomorphine
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat with Ketamine/Xylazine and mount it in the stereotaxic frame.
-
6-OHDA Infusion: Inject 8 µg of 6-OHDA (dissolved in 4 µL of 0.02% ascorbic acid in saline) into the right medial forebrain bundle.
-
Post-operative Care: Allow the animals to recover for at least 2 weeks.
-
Lesion Confirmation: Assess the extent of the dopamine lesion by administering apomorphine (0.05 mg/kg, s.c.) and counting contralateral rotations. A rate of >100 net contralateral turns in 30 minutes is indicative of a successful lesion.
-
LID Induction: After a further week of recovery, begin chronic L-DOPA treatment. Administer L-DOPA (6 mg/kg) and the peripheral DOPA decarboxylase inhibitor benserazide (12 mg/kg) subcutaneously, once daily for 21 days.
Protocol 2: Behavioral Assessment - Abnormal Involuntary Movements (AIMs) Rating
Objective: To quantify the severity of L-DOPA-induced dyskinesia in the rat model.
Procedure:
-
On test days, habituate the rats to the testing environment (e.g., individual transparent cylinders) for at least 10 minutes.
-
Administer L-DOPA/benserazide as per the induction protocol.
-
Starting 20 minutes after L-DOPA injection, observe each rat for 1 minute every 20 minutes for a total of 180 minutes.
-
Score the severity of AIMs based on the following scale for three subtypes of dyskinesia: axial, limb, and orolingual.
-
0: Absent
-
1: Occasional (present during less than 50% of the observation period)
-
2: Frequent (present during more than 50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
The total AIMs score is the sum of the scores for the three subtypes at each time point.
Molecular Assessment of this compound's Impact
To understand the molecular mechanisms by which this compound may influence LID, post-mortem analysis of brain tissue is essential. The primary region of interest is the striatum.
Signaling Pathway of mGluR4 in the Basal Ganglia
Activation of presynaptic mGluR4 receptors, which are Gi/o-coupled, leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and inhibition of voltage-gated calcium channels. This cascade of events ultimately reduces the release of the neurotransmitter GABA from the striatopallidal terminals. In the context of LID, this reduction in GABAergic transmission is hypothesized to normalize the aberrant activity of the basal ganglia circuitry.
Protocol 3: Western Blot Analysis of Downstream Signaling Proteins
Objective: To quantify changes in the expression and phosphorylation state of proteins downstream of mGluR4 activation in striatal tissue. A key pathway implicated in LID is the extracellular signal-regulated kinase (ERK) pathway, which is activated by D1 receptor signaling.
Materials:
-
Striatal tissue lysates from treated and control animals
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-ΔFosB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize striatal tissue in lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and/or a loading control like β-actin.
Protocol 4: In Situ Hybridization for mGluR4 mRNA
Objective: To visualize and quantify the expression of mGluR4 mRNA in the striatum.
Materials:
-
Fresh-frozen or paraffin-embedded brain sections
-
Digoxigenin (DIG)-labeled antisense and sense RNA probes for mGluR4
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope
Procedure:
-
Tissue Preparation: Prepare cryostat sections (14-20 µm) of the striatum and mount them on coated slides.
-
Pre-hybridization: Treat sections to permeabilize the tissue and reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled mGluR4 antisense probe (and a sense probe as a negative control on separate sections) in hybridization buffer and incubate overnight at 65°C.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Block the sections and then incubate with an anti-DIG-AP antibody.
-
Color Development: Wash the sections and apply the NBT/BCIP substrate. A blue/purple precipitate will form where the probe has bound.
-
Imaging and Analysis: Stop the reaction, mount the slides, and visualize under a microscope. The intensity and distribution of the signal can be qualitatively and quantitatively analyzed.
Clinical Assessment of this compound on LID
The efficacy of this compound in patients with Parkinson's disease was assessed in a multicenter, randomized, double-blind, placebo-controlled clinical trial (AMBLED). The primary endpoint was the change in "off" time, with the severity of dyskinesia as a key secondary endpoint.
Clinical Assessment Workflow
Data Presentation: Clinical Trial Results for this compound
The AMBLED trial did not show a statistically significant improvement in dyskinesia with this compound treatment compared to placebo.
| Efficacy Outcome | Placebo | This compound 10mg | This compound 30mg |
| Change from Baseline in UDysRS Total Score at Day 28 (LSM ± SE) | -7.51 ± 1.77 | -7.49 ± 1.71 | -8.11 ± 1.84 |
| Patients with ≥1 hour decrease in daily awake "off" time | 30.4% | 31.1% | 44.7% |
| LSM = Least Squares Mean; SE = Standard Error. Data from the AMBLED Phase II study. |
Although there was a dose-dependent trend in the reduction of "off" time, the change in the Unified Dyskinesia Rating Scale (UDysRS) total score was not significantly different between the this compound groups and the placebo group.
Clinical Protocol: Unified Dyskinesia Rating Scale (UDysRS)
Objective: To provide a comprehensive assessment of the severity and impact of dyskinesia in clinical trial participants.
The UDysRS is a validated scale that consists of four parts:
-
Part 1: Historical Pro-Dyskinesia Patient Questionnaire: Patient-reported assessment of the impact of dyskinesia on daily activities.
-
Part 2: Historical Pro-Dyskinesia Clinician-Rated: Clinician's assessment of the patient's historical account of dyskinesia.
-
Part 3: Objective Impairment: Clinician-rated assessment of dyskinesia observed during specific tasks.
-
Part 4: Objective Disability: Clinician's rating of the degree to which dyskinesia interferes with the performance of specific tasks.
Procedure:
-
The scale should be administered by a trained rater.
-
Parts 1 and 2 are based on the patient's (and/or caregiver's) experience over the preceding week.
-
Parts 3 and 4 involve the rater observing the patient performing a series of standardized tasks, such as drinking from a cup, putting on a coat, and walking.
-
The rater scores the severity of dyskinesia in different body regions and its impact on the execution of each task.
-
Scores from all parts are summed to provide a total UDysRS score, which reflects the overall burden of dyskinesia.
Conclusion
The assessment of this compound's impact on levodopa-induced dyskinesia has utilized a range of established preclinical and clinical methodologies. While the clinical trial results were not positive, the protocols and assessment tools described herein remain the standard for evaluating novel anti-dyskinetic therapies. The 6-OHDA rat model, coupled with AIMs rating, provides a robust platform for initial efficacy screening. Subsequent molecular analyses, such as Western blotting and in situ hybridization, are crucial for elucidating the mechanism of action. Finally, the Unified Dyskinesia Rating Scale is the cornerstone for quantifying the clinical relevance of any observed effects in patients. A thorough application of these methods is essential for the successful development of new treatments for this challenging motor complication of Parkinson's disease.
References
- 1. A Randomized, Double‐Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators Lack Efficacy in Rat and Marmoset Models of L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of mGluR4 Receptor Occupancy by Foliglurax
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing Positron Emission Tomography (PET) imaging to determine the receptor occupancy of Foliglurax, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). While the clinical development of this compound was discontinued, the methodologies outlined here are based on the established PET tracer for mGluR4, [11C]PXT012253, and serve as a valuable resource for future studies on mGluR4-targeting therapeutics.[1][2][3] A Phase 1 clinical trial was designed to investigate the brain mGluR4 receptor occupancy of this compound using [11C]-PXT012253, confirming the relevance of this approach.[4]
Application Notes
Introduction to mGluR4 and this compound
The metabotropic glutamate receptor 4 (mGluR4) is a presynaptic Group III metabotropic glutamate receptor that plays a crucial role in modulating neurotransmission.[5] As a therapeutic target, particularly for Parkinson's disease, mGluR4 activation can dampen the excessive glutamate release associated with the condition. This compound (also known as PXT002331) was the first mGluR4 positive allosteric modulator (PAM) to advance to clinical trials for Parkinson's disease. PAMs like this compound do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.
The Role of PET in Receptor Occupancy Studies
PET is a non-invasive imaging technique that allows for the quantification of receptor density and occupancy in the living human brain. By using a specific radiolabeled tracer that binds to the target receptor, it is possible to measure the displacement of this tracer by a therapeutic drug. This provides a direct measure of target engagement, which is critical for dose-finding studies and for establishing a relationship between the level of receptor occupancy and clinical efficacy or side effects.
Featured PET Tracer: [11C]PXT012253
[11C]PXT012253 is a carbon-11 labeled PET radioligand that has been characterized in non-human primates and evaluated in healthy human volunteers. It binds to an allosteric site on the mGluR4 receptor with high affinity and has demonstrated suitable kinetics for quantifying receptor availability. Studies in non-human primates have shown that [11C]PXT012253 binding can be blocked by PXT002331 (this compound), confirming its utility for receptor occupancy studies of this compound.
Quantitative Data Summary
The following tables summarize the key properties of the PET tracer [11C]PXT012253 and the therapeutic agent this compound.
| Parameter | Value | Reference |
| Tracer Name | [11C]PXT012253 | |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | |
| Binding Site | Allosteric | |
| Affinity (IC50) | 3.4 nM | |
| Radiolabel | Carbon-11 | |
| Half-life of 11C | 20.4 minutes |
Table 1: Properties of the mGluR4 PET Tracer [11C]PXT012253.
| Parameter | Value | Reference |
| Compound Name | This compound (PXT002331) | |
| Mechanism of Action | mGluR4 Positive Allosteric Modulator (PAM) | |
| Potency (EC50) | 79 nM | |
| Clinical Doses (Phase II) | 10 mg and 30 mg, twice daily | |
| Development Status | Terminated |
Table 2: Properties of this compound.
mGluR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the mGluR4 receptor. As a member of the Group III metabotropic glutamate receptors, mGluR4 is coupled to the Gi/o protein.
Caption: mGluR4 signaling cascade in the presynaptic terminal.
Principle of PET Receptor Occupancy Measurement
This diagram illustrates the fundamental concept of a PET receptor occupancy study. A baseline scan measures the full availability of the target receptors. After administration of a therapeutic drug, a second scan is performed. The reduction in tracer binding in the second scan reflects the occupancy of the receptors by the drug.
Caption: Principle of measuring receptor occupancy with PET.
Experimental Protocols
Protocol 1: In Vivo PET Imaging for mGluR4 Receptor Occupancy by this compound
This protocol describes a typical design for a clinical PET study to determine the receptor occupancy of this compound using [11C]PXT012253.
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers or patients with Parkinson's disease.
-
Perform a full medical screening, including physical examination, ECG, and blood tests.
-
Obtain informed consent.
-
Subjects should abstain from caffeine and alcohol for 24 hours prior to the scan.
2. Study Design:
-
A within-subject, baseline-blocked design is recommended.
-
Each subject will undergo two PET scans on the same day or on separate days:
-
Scan 1 (Baseline): To measure baseline mGluR4 availability.
-
Scan 2 (Post-Foliglurax): To measure mGluR4 availability after administration of this compound.
-
-
A range of this compound doses (e.g., placebo, 10 mg, 30 mg) should be tested across different cohorts to establish a dose-occupancy relationship.
3. PET Scan Procedure:
-
Position the subject in the PET scanner with a head-holder to minimize movement.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]PXT012253 (e.g., ~400 MBq).
-
Acquire dynamic PET data in list mode for 90-120 minutes.
-
For the post-Foliglurax scan, administer the oral dose of this compound at a predetermined time before the PET scan to ensure peak plasma concentration during imaging. This timing should be based on pharmacokinetic data.
4. Arterial Blood Sampling:
-
Insert an arterial line for blood sampling.
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and to determine the metabolite-corrected arterial input function.
5. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's MRI scan.
-
Delineate regions of interest (ROIs) on the MRI, including areas with high mGluR4 expression (e.g., cerebellum, thalamus, striatum) and a reference region with low expression if applicable.
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., two-tissue compartment model) with the metabolite-corrected arterial input function to calculate the total distribution volume (VT) of the tracer in each ROI for both the baseline and post-Foliglurax scans.
-
Calculate receptor occupancy (RO) in each ROI using the following formula:
-
RO (%) = (VT_baseline - VT_postdrug) / VT_baseline * 100
-
Experimental Workflow Diagram
Caption: Workflow for a mGluR4 receptor occupancy PET study.
Protocol 2: Radiosynthesis of [11C]PXT012253
The radiosynthesis of [11C]PXT012253 is typically performed via [11C]methylation of a suitable precursor. While a detailed, step-by-step protocol from a primary publication is not provided in the search results, the general procedure involves the following key steps, often carried out in an automated synthesis module.
1. Production of [11C]Methyl Iodide or [11C]Methyl Triflate:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]CH4.
-
Gas-phase iodination of [11C]CH4 to produce [11C]methyl iodide ([11C]CH3I).
-
Alternatively, convert [11C]CH3I to the more reactive [11C]methyl triflate ([11C]CH3OTf).
2. Radiomethylation Reaction:
-
React the desmethyl precursor of PXT012253 with [11C]CH3I or [11C]CH3OTf in a suitable solvent (e.g., DMF or acetone) and in the presence of a base (e.g., NaOH or K2CO3).
-
Heat the reaction mixture for a short period (e.g., 5 minutes at 80-100°C).
3. Purification:
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate [11C]PXT012253 from unreacted precursor and byproducts.
4. Formulation:
-
The HPLC fraction containing the pure [11C]PXT012253 is collected.
-
The solvent is removed, and the final product is formulated in a sterile, injectable solution (e.g., phosphate-buffered saline with a small amount of ethanol).
5. Quality Control:
-
Perform quality control tests to ensure radiochemical purity, chemical purity, specific activity, pH, and sterility before administration.
References
- 1. A Randomized, Double-Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of mGluR4 PAMs like Foliglurax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein coupled receptors (GPCRs), has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease.[1][2] These receptors are predominantly located on presynaptic terminals and play a crucial role in modulating neurotransmission. The signaling cascade of mGluR4 is primarily initiated by the binding of the endogenous ligand, glutamate. This activation leads to the coupling of the receptor to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. The subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels leads to a decrease in neurotransmitter release.[3]
Positive allosteric modulators (PAMs) of mGluR4, such as Foliglurax, represent a sophisticated therapeutic strategy. These molecules do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's response to glutamate.[3] This modulatory approach offers the potential for a more refined and safer therapeutic intervention compared to direct agonists. This compound (formerly PXT002331) is a potent and selective mGluR4 PAM that advanced to clinical trials for Parkinson's disease.[1] Although its development was discontinued, the methodologies used to characterize its activity remain highly relevant for the discovery and development of new mGluR4 PAMs.
This document provides detailed application notes and protocols for two key cell-based functional assays used to characterize mGluR4 PAMs: the cAMP inhibition assay and the calcium flux assay.
mGluR4 Signaling Pathway
Caption: mGluR4 signaling pathway initiated by glutamate and modulated by a PAM.
Quantitative Data for mGluR4 PAMs
The following table summarizes key in vitro functional data for this compound and other notable mGluR4 PAMs. This data is typically generated using the cell-based assays detailed in this document.
| Compound | EC50 (nM) | Potentiation (Fold-Shift) | Maximal Efficacy (% of Glutamate Max) | Cell Line | Assay Type | Reference |
| This compound | 79 | Data not available | Data not available | CHO | Not Specified | |
| PHCCC | 4100 | 5.8 (at 10 µM) | >100% | CHO-mGluR4 | Calcium Flux | |
| VU0155041 | 750 | 6.4 (at 30 µM) | Not Reported | hmGluR4/Gqi5 | Calcium Flux | |
| ML292 | 1196 (human) | 30.2 | Not Reported | Not Specified | Not Specified | |
| VU2957 | 64.6 | 22.1 | 92.6% | hmGluR4/Gqi5 | Calcium Flux |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of an mGluR4 PAM to enhance the glutamate-mediated inhibition of cAMP production. Since mGluR4 couples to Gi/o, its activation leads to a decrease in intracellular cAMP levels, which can be measured using various commercial kits (e.g., HTRF, luminescence-based).
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for the mGluR4 PAM cAMP inhibition assay.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR4
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)
-
384-well white opaque tissue culture plates
-
Test compounds (e.g., this compound) and control PAMs (e.g., PHCCC)
-
L-glutamate
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega cAMP-Glo™ Assay)
-
Plate reader capable of detecting the assay signal (HTRF or luminescence)
Protocol:
-
Cell Plating:
-
Culture CHO-mGluR4 or HEK293-mGluR4 cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test PAM (e.g., this compound) in assay buffer.
-
Add 10 µL of the PAM dilutions to the respective wells. For control wells, add 10 µL of assay buffer.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
-
Glutamate Stimulation:
-
Prepare a solution of glutamate at a concentration that elicits a sub-maximal response (typically an EC20 concentration, which needs to be pre-determined for the specific cell line) and a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.
-
Add 10 µL of the glutamate/PDE inhibitor solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents.
-
Incubate for the recommended time (typically 60 minutes at room temperature).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the signal as a function of the PAM concentration.
-
Calculate the EC50 value, which is the concentration of the PAM that produces 50% of its maximal effect.
-
To determine the fold-shift, perform glutamate concentration-response curves in the absence and presence of a fixed concentration of the PAM. The fold-shift is the ratio of the glutamate EC50 in the absence of the PAM to the EC50 in the presence of the PAM.
-
Calcium Flux Assay
This assay is used for mGluR4 receptors that have been engineered to couple to a promiscuous G-protein, such as Gαq/i5, which links the receptor to the phospholipase C (PLC) pathway and subsequent intracellular calcium mobilization. This allows for a robust and high-throughput-compatible readout of receptor activation.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the mGluR4 PAM calcium flux assay.
Materials:
-
CHO or HEK293 cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαq/i5).
-
Cell culture medium.
-
384-well black-walled, clear-bottom tissue culture plates.
-
Test compounds (e.g., this compound) and control PAMs.
-
L-glutamate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A kinetic plate reader capable of fluid addition (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating:
-
Seed cells into a 384-well black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well in 40 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test PAM in assay buffer.
-
Place the cell plate and the compound plate into the kinetic plate reader.
-
The instrument will first add the PAM dilutions to the cell plate and incubate for a short period (e.g., 2-5 minutes).
-
A baseline fluorescence reading is taken.
-
The instrument then injects an EC20 concentration of glutamate and immediately begins to measure the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak height or area under the curve) is proportional to the intracellular calcium concentration.
-
Plot the fluorescence response as a function of the PAM concentration to determine the EC50.
-
The potentiation (fold-shift) and maximal efficacy are determined as described for the cAMP assay.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Low receptor expression; Inactive compounds; Incorrect assay conditions. | Check receptor expression levels (e.g., via Western blot); Use a positive control PAM; Optimize cell density, incubation times, and reagent concentrations. |
| "Flat" Dose-Response Curve | Compound insolubility; Compound degradation. | Check compound solubility in assay buffer; Prepare fresh compound solutions; Use a different solvent if necessary (ensure solvent tolerance of cells). |
| Inconsistent EC20 for Glutamate | Variation in cell passage number or health. | Use cells within a defined passage number range; Regularly perform a full glutamate dose-response curve to confirm the EC20 value. |
Conclusion
The cAMP inhibition and calcium flux assays are robust and reliable methods for the functional characterization of mGluR4 PAMs like this compound. These assays provide quantitative data on the potency, efficacy, and mechanism of action of novel compounds, which is essential for driving drug discovery programs targeting this important receptor. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Foliglurax in Plasma and Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foliglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor expressed in key brain regions involved in motor control. As a potential therapeutic agent for Parkinson's disease, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of this compound concentrations in both plasma and brain tissue using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The methodologies outlined below are based on established principles of bioanalytical method validation as per regulatory guidelines, ensuring accuracy, precision, and reproducibility of results. While specific performance data for this compound is not publicly available, the provided tables summarize representative quantitative data from validated LC-MS/MS methods for small molecules in similar biological matrices to serve as a practical reference.
Signaling Pathway of mGluR4
This compound, as an mGluR4 PAM, enhances the receptor's response to its endogenous ligand, glutamate. The mGluR4 receptor is coupled to the Gi/o G-protein, and its activation initiates a signaling cascade that ultimately modulates neuronal excitability. A simplified representation of this pathway is provided below.
Analytical Methodologies
Two primary analytical techniques are detailed for the quantification of this compound: HPLC-UV for its accessibility and cost-effectiveness, and LC-MS/MS for its superior sensitivity and selectivity, which is often required for detecting low concentrations in brain tissue.
Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS
This method is recommended for its high sensitivity and specificity, making it suitable for a wide range of concentrations and essential for brain tissue analysis where concentrations are typically lower than in plasma.
Choice of sample preparation is critical and depends on the required level of cleanliness and sensitivity.
Protocol 1: Protein Precipitation (PPT) - For Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - For Plasma and Brain Homogenate
-
To 100 µL of plasma or brain homogenate, add the internal standard. For brain tissue, homogenize one part tissue with four parts of a suitable buffer (e.g., phosphate-buffered saline) prior to taking the aliquot.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) - For Cleaner Extracts
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma or brain homogenate sample (pre-treated with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and internal standard (e.g., this compound: m/z 422.5 -> 112.1) |
The following tables summarize typical validation parameters for a small molecule drug quantified by LC-MS/MS in plasma and brain tissue.
Table 1: Linearity and Sensitivity
| Matrix | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| Plasma | This compound | 1 - 1000 | 1 | 0.5 | > 0.995 |
| Brain Tissue | This compound | 0.5 - 500 | 0.5 | 0.2 | > 0.995 |
Table 2: Accuracy and Precision
| Matrix | Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Plasma | This compound | LQC | 3 | -2.5 to 3.0 | < 5.0 |
| MQC | 50 | -1.8 to 2.5 | < 4.0 | ||
| HQC | 800 | -3.2 to 1.5 | < 3.5 | ||
| Brain Tissue | This compound | LQC | 1.5 | -4.0 to 4.5 | < 6.0 |
| MQC | 40 | -3.5 to 3.0 | < 5.5 | ||
| HQC | 400 | -2.8 to 2.0 | < 4.8 |
Table 3: Recovery and Matrix Effect
| Matrix | Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Plasma | This compound | PPT | 85 - 95 | 90 - 105 |
| LLE | 92 - 102 | 95 - 103 | ||
| SPE | 95 - 105 | 98 - 102 | ||
| Brain Tissue | This compound | LLE | 88 - 98 | 92 - 108 |
Quantification of this compound in Plasma by HPLC-UV
This method is suitable for studies where higher concentrations of this compound are expected and the high sensitivity of LC-MS/MS is not necessary.
For HPLC-UV analysis, a cleaner sample is crucial to avoid interference from endogenous plasma components. Therefore, LLE or SPE (as described in the LC-MS/MS section) are the recommended sample preparation methods. Protein precipitation may not provide a sufficiently clean extract for reliable UV detection.
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | UV detector at a wavelength determined by the absorption maximum of this compound (e.g., 254 nm) |
Table 4: HPLC-UV Method Validation Parameters for Plasma
| Parameter | Acceptance Criteria/Value |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (µg/mL) | 0.1 |
| Intra-day Precision (% RSD) | < 10% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery (%) | > 80% |
Conclusion
The analytical methods described provide a robust framework for the quantitative analysis of this compound in plasma and brain tissue. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. Proper method validation in accordance with regulatory guidelines is paramount to ensure the generation of reliable and reproducible data in support of drug development programs.
Application Notes and Protocols: Experimental Design for Preclinical Neuroprotection Studies with Foliglurax
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] Agents targeting mGluR4 have been considered a promising non-dopaminergic therapeutic strategy for Parkinson's disease (PD).[3][4] The rationale is based on the receptor's strategic location in the basal ganglia, where its activation can modulate overactive glutamatergic pathways implicated in PD pathophysiology.[5] Preclinical studies demonstrated the potential of this compound to alleviate motor symptoms in animal models of PD. However, a Phase II clinical trial (AMBLED) in PD patients with motor complications did not meet its primary endpoints for reducing "OFF" time or levodopa-induced dyskinesia (LID).
Despite the clinical outcome for symptomatic treatment, preclinical evidence suggests that mGluR4 modulation may offer neuroprotective effects, a crucial unmet need in PD therapy. This document provides detailed experimental designs and protocols for evaluating the neuroprotective potential of this compound in established preclinical models of Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound acts as an mGluR4 PAM, meaning it does not activate the receptor directly but enhances its sensitivity to the endogenous ligand, glutamate. mGluR4 is a presynaptic G-protein coupled receptor highly expressed on corticostriatal terminals. Its activation inhibits glutamate release, thereby reducing excitatory signaling in the basal ganglia. This modulation is hypothesized to normalize neuronal activity and protect against glutamate-mediated excitotoxicity, a key mechanism in neuronal death in PD.
In Vitro Neuroprotection Studies
In vitro models provide a controlled environment to screen for neuroprotective effects and investigate underlying cellular mechanisms. Neurotoxin-based models are commonly used to mimic the dopaminergic cell death seen in Parkinson's disease.
Protocol: MPP⁺-Induced Neurotoxicity in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect against MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, which selectively damages dopaminergic neurons.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MPP⁺ iodide (stock solution in sterile water)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control group (medium with DMSO equivalent to the highest this compound concentration). Incubate for 2 hours.
-
Neurotoxin Challenge: Prepare a working solution of MPP⁺ in culture medium. Add 100 µL of the MPP⁺ solution to the appropriate wells to achieve a final concentration known to induce ~50% cell death (e.g., 1-2 mM, requires prior optimization). Include a control group that receives only medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Compare viability in this compound + MPP⁺ groups to the MPP⁺-only group.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Randomized, Double-Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocols for Assessing Off-Target Effects of Foliglurax In Vitro
Introduction
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] It was developed as a potential non-dopaminergic treatment for Parkinson's disease, with the aim of modulating glutamatergic transmission to improve motor symptoms.[3][4][5] While it showed an acceptable safety profile in early clinical trials, its development was discontinued after a Phase 2 study failed to demonstrate sufficient efficacy in reducing "off" periods or levodopa-induced dyskinesia compared to a placebo.
For any therapeutic candidate, a thorough assessment of off-target activity is crucial for understanding its overall safety and pharmacological profile. Off-target interactions can lead to adverse side effects or confound the interpretation of clinical results. These application notes provide a comprehensive suite of in vitro protocols designed to assess the potential off-target effects of this compound, ensuring a robust evaluation for researchers, scientists, and drug development professionals. The protocols cover key areas of concern in safety pharmacology, including selectivity against related receptors, inhibition of metabolic enzymes, cardiac ion channel interactions, and broad kinase screening.
Primary Target: mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR4, a Group III metabotropic glutamate receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that modulate neurotransmitter release. As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.
Caption: this compound enhances mGluR4 receptor signaling, leading to inhibition of adenylyl cyclase.
Workflow for Off-Target Assessment
A systematic, tiered approach is recommended to efficiently screen for potential off-target liabilities. This workflow prioritizes assays based on the likelihood of interaction and the severity of potential adverse effects.
Caption: Tiered workflow for systematic evaluation of this compound's off-target activities.
Experimental Protocols and Data Presentation
Protocol 1: GPCR Selectivity Profiling
Objective: To determine the selectivity of this compound against other metabotropic glutamate receptors (mGluR1, 2, 3, 5, 6, 7, 8) and a broader panel of GPCRs to identify potential off-target interactions.
Methodology: Functional Calcium Flux Assay (for Gq-coupled receptors) or cAMP Assay (for Gi/Gs-coupled receptors)
-
Cell Culture: Maintain cell lines stably expressing the target human GPCRs (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density of 15,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM.
-
Assay Procedure (cAMP Assay Example for Gi-coupled mGluRs): a. Remove culture medium and add this compound dilutions to the cells. b. Add an EC₂₀ concentration of glutamate to all wells (except negative controls) to assess PAM activity. To assess antagonist activity, add an EC₈₀ concentration of a known agonist. c. Add 5 µM forskolin to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaLISA, or luminescence-based kits).
-
Data Analysis: a. Normalize the data to vehicle (0% effect) and a known inhibitor/modulator (100% effect). b. Plot the normalized response against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation to determine IC₅₀ (for inhibition) or EC₅₀ (for potentiation) values.
Illustrative Data Presentation
| Target | Assay Type | This compound Activity | IC₅₀ / EC₅₀ (µM) |
| mGluR4 (human) | cAMP | Potentiation (PAM) | EC₅₀ = 0.25 |
| mGluR1 (human) | Calcium Flux | Inhibition (NAM) | > 30 |
| mGluR2 (human) | cAMP | No significant activity | > 100 |
| mGluR5 (human) | Calcium Flux | No significant activity | > 100 |
| mGluR8 (human) | cAMP | No significant activity | > 100 |
| Dopamine D2 | cAMP | No significant activity | > 100 |
| Serotonin 5-HT2A | Calcium Flux | No significant activity | > 100 |
| Adrenergic α1 | Calcium Flux | No significant activity | > 100 |
Protocol 2: hERG Potassium Channel Blockade Assay
Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical off-target associated with drug-induced QT interval prolongation and cardiac arrhythmia.
Methodology: Automated Whole-Cell Patch Clamp
-
Cell Culture: Use HEK293 or CHO cells stably expressing the human hERG channel. Culture cells to 70-90% confluency before the experiment.
-
Cell Preparation: Prepare a single-cell suspension from the cultured cells and place it in the instrument's cell reservoir.
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Prime the system with appropriate intracellular and extracellular solutions.
-
Recording Protocol: a. Establish a stable whole-cell recording configuration. b. Apply a specific voltage-clamp protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV to measure the peak tail current. c. Establish a stable baseline current in the vehicle solution for at least 3-5 minutes.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). Allow the current to reach a steady state at each concentration.
-
Data Analysis: a. Measure the peak tail current amplitude at each concentration. b. Calculate the percentage of inhibition at each concentration relative to the baseline current in the vehicle solution. c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.
Illustrative Data Presentation
| Parameter | Assay Type | This compound Result | Interpretation |
| hERG Blockade | Automated Patch Clamp | IC₅₀ > 50 µM | Low risk of cardiac liability |
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit major human cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions (DDIs).
Methodology: In Vitro Incubation with Human Liver Microsomes
-
Reagents: Human liver microsomes (HLMs), NADPH regenerating system, and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Incubation: a. In a 96-well plate, pre-incubate this compound (at various concentrations, e.g., 0.1 to 50 µM) or a known inhibitor (positive control) with HLMs in phosphate buffer for 10 minutes at 37°C. b. Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system. c. Incubate for a specific time (e.g., 15-30 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Sample Analysis: a. Centrifuge the plate to pellet the protein. b. Transfer the supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: a. Determine the rate of metabolite formation at each this compound concentration. b. Calculate the percent inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value for each CYP isoform.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Foliglurax Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Foliglurax in experimental buffers. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Q1: My this compound is precipitating when I add it to my aqueous experimental buffer (e.g., PBS, TRIS, HEPES). What should I do?
A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common challenge. Here is a step-by-step troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: this compound is highly soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent in your final working solution.
-
Optimize Co-solvent Strategy: When diluting the DMSO stock into your aqueous buffer, precipitation can occur due to the solvent shift. To mitigate this, consider using a co-solvent system. For in vivo studies, formulations with PEG300 and Tween-80 have proven effective.[2][3] For in vitro experiments, it is crucial to keep the final concentration of these co-solvents low to avoid cellular toxicity.[4]
-
Employ Sonication and/or Gentle Warming: If precipitation or phase separation occurs during preparation, gentle sonication or warming (e.g., to 37°C) can aid in dissolution.
-
Check and Adjust pH: The solubility of compounds can be pH-dependent. Ensure the pH of your experimental buffer is within the optimal range for this compound stability and your experimental system.
-
Consider Solubilizing Agents: For challenging situations, incorporating a solubilizing agent like Sulfobutyl Ether β-cyclodextrin (SBE-β-CD) can be highly effective. SBE-β-CD is known to form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility and is generally considered safe for oral administration and has low cytotoxicity on intestinal epithelial cells.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Many researchers recommend a maximum concentration of 0.1% to minimize any potential off-target effects or cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent formulations for preparing this compound solutions?
A1: For in vivo studies, several protocols have been established to achieve a clear solution of this compound. The following table summarizes these formulations.
| Protocol | Solvent Composition | Achievable Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.52 mg/mL (1.23 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.52 mg/mL (1.23 mM) | |
| 3 (monohydrochloride) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.09 mM) | |
| 4 (monohydrochloride) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.09 mM) | |
| 5 (monohydrochloride) | 10% DMSO, 90% Corn Oil | ≥ 0.5 mg/mL (1.09 mM) |
Note: For in vitro applications, it is crucial to adapt these protocols to ensure the final concentrations of all excipients are non-toxic to the cells being studied.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer?
A2: Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobic nature. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your experimental buffer. If precipitation occurs upon dilution, follow the steps outlined in the troubleshooting guide.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the stock solution is typically stable for up to 6 months.
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a Gi/o protein-coupled receptor. As a PAM, this compound enhances the receptor's response to its endogenous ligand, glutamate. The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates synaptic transmission.
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound DMSO stock solution, desired experimental buffer (e.g., cell culture medium, PBS), sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your experimental buffer to reach the final desired concentration.
-
Crucially, add the DMSO stock to the buffer dropwise while vortexing or gently mixing. This helps to prevent immediate precipitation.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
If precipitation is observed, refer to the Troubleshooting Guide. You may need to prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer.
-
Always prepare a vehicle control with the same final concentration of DMSO and any other co-solvents used.
-
References
Navigating the Negative Results of the Foliglurax AMBLED Study: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the negative clinical trial results of the Foliglurax (PXT002331) AMBLED study in Parkinson's disease. The content is designed to assist researchers in understanding the trial's outcomes, troubleshooting potential experimental discrepancies, and guiding future research in targeting the mGluR4 pathway.
Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the this compound AMBLED study?
The primary objective of the Phase 2 AMBLED study (NCT03162874) was to assess the efficacy of this compound as an add-on therapy to levodopa in reducing the daily awake "OFF" time in patients with Parkinson's disease who were experiencing motor fluctuations.[1]
Q2: What was the outcome of the AMBLED study?
The AMBLED study did not meet its primary endpoint. This compound, at either 10 mg or 30 mg twice daily, failed to show a statistically significant reduction in daily awake OFF time compared to placebo after 28 days of treatment.[1] The development of this compound for Parkinson's disease was subsequently terminated.[2][3]
Q3: Were there any positive signals observed in the study?
While not statistically significant, there was a numerical, dose-dependent decrease in the daily awake OFF time with this compound treatment.[2] After 28 days, the OFF time was reduced by 0.55 hours in the 10 mg group and 0.72 hours in the 30 mg group, compared to a 0.29-hour reduction in the placebo group. Additionally, a higher percentage of patients in the 30 mg this compound group (44.7%) experienced a decrease in daily awake OFF time of one hour or more compared to the 10 mg (31.1%) and placebo (30.4%) groups.
Q4: What was the scientific rationale for testing this compound in Parkinson's disease?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia, contributing to motor symptoms. Preclinical studies in rodent and primate models of Parkinson's disease suggested that activating mGluR4 could normalize this hyperactivity and reduce motor symptoms, offering a non-dopaminergic therapeutic approach.
Q5: What are the potential reasons for the failure of the AMBLED trial despite promising preclinical data?
The disconnect between preclinical success and clinical failure is a significant challenge in drug development. Potential reasons for the AMBLED trial's negative outcome could include:
-
Translational Gap: The animal models used in preclinical studies may not have fully recapitulated the complex pathophysiology of Parkinson's disease in humans.
-
Target Engagement: It is possible that the doses of this compound used in the trial were insufficient to achieve the necessary level of mGluR4 engagement in the brain to produce a therapeutic effect.
-
Patient Population: The heterogeneity of Parkinson's disease and the specific characteristics of the enrolled patient population may have influenced the outcome.
-
Placebo Effect: A notable placebo response was observed in the trial, which can make it challenging to demonstrate the efficacy of the investigational drug.
-
Off-Target Effects: While not specifically reported, unforeseen off-target effects of this compound could have counteracted its intended therapeutic action.
Troubleshooting Experimental Discrepancies
For researchers working with mGluR4 PAMs, the this compound results warrant careful consideration of experimental design. Here are some troubleshooting guides:
Guide 1: Re-evaluating Preclinical Models
-
Issue: Your mGluR4 PAM shows robust efficacy in a 6-OHDA-lesioned rodent model, but you are concerned about its clinical translatability.
-
Troubleshooting Steps:
-
Model Selection: Consider using multiple, diverse preclinical models, including toxin-based (e.g., MPTP) and genetic models, to ensure the observed effects are not model-specific.
-
Behavioral Endpoints: Employ a broader range of behavioral assessments that more closely mimic the motor and non-motor symptoms of human Parkinson's disease.
-
Chronic Dosing: Evaluate the effects of long-term administration of your compound to assess for tachyphylaxis or unforeseen side effects.
-
Guide 2: Assessing Target Engagement
-
Issue: You are uncertain if your mGluR4 PAM is reaching its target in the central nervous system at a therapeutically relevant concentration.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to establish a clear relationship between drug exposure and the desired pharmacological effect.
-
Positron Emission Tomography (PET) Imaging: If a suitable PET ligand is available, use this technique to directly visualize and quantify receptor occupancy in the brain.
-
Biomarker Analysis: Explore potential biomarkers in cerebrospinal fluid (CSF) or plasma that may reflect target engagement and downstream pathway modulation.
-
Data Presentation
AMBLED Study: Key Quantitative Outcomes
| Endpoint | Placebo | This compound (10 mg BID) | This compound (30 mg BID) | Statistical Significance |
| Change from Baseline in Daily Awake OFF Time (hours) | -0.29 | -0.55 | -0.72 | Not Statistically Significant |
| Patients with ≥1 hour Decrease in Daily Awake OFF Time | 30.4% | 31.1% | 44.7% | Not Statistically Significant |
| Change from Baseline in Unified Dyskinesia Rating Scale (UDysRS) Score | No significant difference reported | No significant difference reported | No significant difference reported | Not Statistically Significant |
Experimental Protocols
AMBLED Study: Methodological Overview
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 157 patients with idiopathic Parkinson's disease for at least three years, on a stable regimen of levodopa, and experiencing both "OFF" time and levodopa-induced dyskinesia.
-
Intervention: Participants were randomized (1:1:1) to receive either this compound 10 mg, this compound 30 mg, or a matching placebo, administered orally twice daily for 28 days.
-
Primary Endpoint Assessment: The primary endpoint was the change from baseline in the mean daily awake "OFF" time, as recorded by patients in a Hauser diary.
-
Secondary Endpoint Assessment: A key secondary endpoint was the change from baseline in the severity of dyskinesia, as measured by the Unified Dyskinesia Rating Scale (UDysRS).
Visualizations
Caption: this compound enhances mGluR4 signaling to reduce glutamate release.
Caption: Workflow of the this compound AMBLED clinical trial.
References
Technical Support Center: Navigating the Translational Challenges of Foliglurax
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foliglurax and other mGluR4 positive allosteric modulators (PAMs). The content addresses specific issues that may be encountered during preclinical and clinical research, with a focus on understanding the translational disconnect between animal models and human trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR4 receptor is a presynaptic G-protein coupled receptor that plays a role in modulating neurotransmission. In the context of Parkinson's disease, activation of mGluR4 is thought to normalize the overactivity of the glutamatergic system that occurs due to dopamine depletion.[2]
Q2: Why was there optimism for this compound based on preclinical data?
Preclinical studies in various animal models of Parkinson's disease showed promising results. In rodent models, mGluR4 PAMs demonstrated the ability to alleviate motor symptoms.[3] More significantly, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate models, which are considered more translationally relevant, this compound was shown to reduce motor disability and levodopa-induced dyskinesia (LID).[4] One study in MPTP-lesioned mice also suggested a neuroprotective effect, showing that a 3 mg/kg dose of this compound prevented the decrease in striatal dopamine and its metabolites.[2]
Q3: What were the results of the this compound Phase II clinical trial?
The Phase II AMBLED trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound as an add-on therapy to levodopa in 157 Parkinson's disease patients with motor fluctuations. The trial did not meet its primary endpoint, which was a significant reduction in daily "off" time (periods when medication is not working well and symptoms return). The secondary endpoint, a reduction in levodopa-induced dyskinesia, was also not met. As a result, the development of this compound was discontinued.
Troubleshooting Guides
Issue: Discrepancy in Efficacy Between Preclinical Models and Human Trials
My mGluR4 PAM shows robust efficacy in rodent/primate models of Parkinson's disease, but this may not translate to humans, as seen with this compound. How can I troubleshoot this?
Possible Cause 1: Differences in Disease Pathology and Animal Models.
-
Consideration: The animal models, while valuable, may not fully recapitulate the complexity of human Parkinson's disease. MPTP and 6-hydroxydopamine (6-OHDA) models induce acute lesions, which may differ from the chronic, progressive nature of the human disease.
-
Troubleshooting:
-
Critically evaluate the preclinical model used. Does it reflect the specific patient population and disease stage being targeted in the clinical trial?
-
Consider using multiple, complementary animal models to build a stronger preclinical data package.
-
Investigate the expression and function of mGluR4 in the specific brain regions of interest in your animal model and compare it to known human data.
-
Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Consideration: The concentration of the drug at the target site (the brain) and the resulting pharmacological effect may differ significantly between species.
-
Troubleshooting:
-
Conduct thorough pharmacokinetic studies in your preclinical species to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Use this data to model the expected human pharmacokinetics and to inform dose selection for clinical trials.
-
If possible, use translational biomarkers, such as positron emission tomography (PET) imaging, to confirm target engagement in both preclinical models and early human trials.
-
Possible Cause 3: Complexity of mGluR4 Pharmacology.
-
Consideration: mGluR4 can form homodimers or heterodimers with other mGlu receptors (e.g., mGluR2), which can alter their pharmacological properties. The specific receptor populations and their response to a PAM may differ between species.
-
Troubleshooting:
-
Characterize the in vitro pharmacological profile of your compound on both mGluR4 homodimers and relevant heterodimers.
-
Investigate the expression patterns of different mGlu receptor subtypes in the brain regions targeted by your compound.
-
Data Presentation
Table 1: Summary of this compound Phase II AMBLED Trial Results
| Parameter | Placebo | This compound (10 mg bid) | This compound (30 mg bid) |
| Change in Daily "Off" Time (hours) | -0.29 | -0.55 | -0.72 |
| Statistical Significance vs. Placebo | N/A | Not Significant | Not Significant |
| Patients with ≥1 hour decrease in "Off" Time | 30.4% | 31.1% | 44.7% |
Data sourced from the published results of the AMBLED trial.
Table 2: Preclinical vs. Clinical Dosing of this compound
| Species | Model | Effective Dose | Human Equivalent Dose (approx.) | Clinical Trial Doses |
| Mouse | MPTP-lesioned | 3 mg/kg (neuroprotection) | ~0.24 mg/kg | 10 mg and 30 mg twice daily |
| Macaque | MPTP-lesioned | Data on specific effective doses for motor improvement is not publicly available | - | 10 mg and 30 mg twice daily |
Note: The lack of publicly available, specific quantitative efficacy data from the primate studies makes a direct dose-response comparison challenging.
Experimental Protocols
Key Experiment 1: MPTP-Lesioned Mouse Model for Neuroprotection
-
Objective: To assess the neuroprotective effects of this compound on dopaminergic neurons in a mouse model of Parkinson's disease.
-
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration: Mice are treated daily with this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via oral gavage for a period of 10 days.
-
Lesioning: On day 5 of treatment, mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce a lesion of the dopaminergic neurons.
-
Euthanasia and Tissue Collection: On day 11, mice are euthanized, and brain tissue is collected.
-
Analysis:
-
Striatal levels of dopamine and its metabolites are measured using high-performance liquid chromatography (HPLC).
-
Dopamine transporter (DAT) binding in the striatum and substantia nigra is assessed.
-
Markers for astrogliosis (GFAP) and microglia activation (Iba1) are measured to assess neuroinflammation.
-
-
Key Experiment 2: Phase II AMBLED Clinical Trial
-
Objective: To evaluate the efficacy and safety of this compound in reducing "off" time and dyskinesia in Parkinson's disease patients.
-
Methodology:
-
Study Design: A 28-day, multicenter, randomized, placebo-controlled, double-blind clinical trial.
-
Participants: 157 patients with Parkinson's disease experiencing motor complications.
-
Treatment Arms:
-
This compound 10 mg twice daily.
-
This compound 30 mg twice daily.
-
Placebo.
-
-
Primary Endpoint: Change from baseline in daily awake "off" time.
-
Secondary Endpoint: Change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) total score.
-
Visualizations
Caption: Workflow from preclinical promise to clinical trial failure, highlighting key translational challenges.
Caption: A logical workflow for troubleshooting the translational gap in mGluR4 PAM development.
Caption: Simplified signaling pathway of this compound's intended action on mGluR4 to modulate glutamate release.
References
- 1. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. A Randomized, Double‐Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of the Foliglurax Phase 2 (AMBLED) Trial
This technical support guide provides a detailed analysis of the Phase 2 clinical trial for Foliglurax (PTX002331), an investigational therapy for Parkinson's disease. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's design, outcomes, and the reasons for its discontinuation.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound Phase 2 (AMBLED) trial?
The primary objective of the Phase 2 AMBLED trial (NCT03162874) was to assess the efficacy and safety of this compound as an add-on therapy to levodopa.[1][2] The trial aimed to determine if this compound could reduce "off" periods (the primary endpoint) and levodopa-induced dyskinesia (a key secondary endpoint) in individuals with Parkinson's disease experiencing motor complications.[1][2][3]
Q2: Why did the this compound Phase 2 trial fail to meet its primary endpoint?
The trial failed because it did not demonstrate a statistically significant improvement on its primary endpoint when compared to placebo. While there were dose-dependent reductions in the daily awake "off" time for patients receiving this compound, the difference between the treatment groups and the placebo group was not large enough to be statistically significant. Consequently, the development program for this compound was terminated in March 2020.
Q3: What is the proposed mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). In Parkinson's disease, the loss of dopamine neurons leads to overactivity in certain neural pathways, including excessive glutamate transmission. By positively modulating mGluR4, this compound was designed to reduce this glutamate release, aiming to restore a more balanced function in the brain circuits that control movement without directly acting on the dopamine system.
Q4: Was this compound found to be safe and well-tolerated in the trial?
Yes, the treatment with this compound was generally considered safe and well-tolerated, with no major safety signals identified during the study. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the this compound and placebo groups. Most adverse events were mild to moderate in severity.
Troubleshooting Guide: Clinical Trial Interpretation
Issue: Observed clinical effect is not statistically significant versus placebo.
When a drug shows a biological effect that does not meet the threshold for statistical significance in a clinical trial, researchers should consider the following potential causes:
-
Possible Cause 1: Insufficient Efficacy of the Molecule: The primary reason for the trial's failure is that this compound's effect on reducing "off" time was not potent enough to be distinguished from the placebo response. The difference in change from baseline versus placebo was only 0.27 hours for the low dose and 0.44 hours for the high dose.
-
Possible Cause 2: Significant Placebo Effect: The placebo group demonstrated a notable reduction in "off" time (0.29 hours from baseline), which narrowed the therapeutic window for demonstrating a statistically significant benefit of the active drug. This is a common challenge in Parkinson's disease trials.
-
Possible Cause 3: Discrepancy Between Preclinical and Clinical Models: this compound showed promise in several animal studies of Parkinson's disease. The failure to replicate these results in human subjects highlights the translational gap that often exists between preclinical models and complex human neurodegenerative diseases.
-
Possible Cause 4: Trial Design and Endpoints: While the primary endpoint (change in "off" time) is a standard measure, its reliance on patient diaries can introduce variability. The 28-day treatment period may also have been insufficient to observe the maximum potential benefit of the drug.
Data Presentation
Table 1: Primary Endpoint Results - Change in Daily Awake "OFF" Time
| Treatment Group | Mean Change from Baseline (Hours) | Difference vs. Placebo (Hours) | Statistical Significance |
| Placebo | -0.29 | N/A | N/A |
| This compound (10 mg) | -0.55 | -0.27 | Not Met |
| This compound (30 mg) | -0.72 | -0.44 | Not Met |
Table 2: Additional Efficacy and Safety Data
| Metric | Placebo | This compound (10 mg) | This compound (30 mg) |
| Patients with ≥1 hour decrease in "OFF" time | 30.4% | 31.1% | 44.7% |
| Unified Dyskinesia Rating Scale (UDysRS) | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo |
| Treatment-Emergent Adverse Events (TEAEs) | 42.3% | 52.8% | 50.0% |
| Most Common TEAEs | N/A | On and off symptoms, dyskinesia, headache | On and off symptoms, dyskinesia, headache |
Experimental Protocols
AMBLED Phase 2 Trial Methodology
-
Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept clinical trial.
-
Patient Population: The study enrolled 157 patients diagnosed with idiopathic Parkinson's disease for at least three years. Participants were on a stable regimen of levodopa-based therapy but were still experiencing motor complications, including "off" time and dyskinesia.
-
Intervention: Patients were randomly assigned to one of three groups:
-
This compound 10 mg, administered orally twice daily.
-
This compound 30 mg, administered orally twice daily.
-
Placebo, administered orally twice daily. The treatment was given as an adjunct to the patient's existing levodopa therapy for a period of 28 days, which was followed by a 14-day follow-up period.
-
-
Primary Endpoint: The primary outcome measure was the change from baseline to day 28 in the total daily awake "off" time, as recorded by patients in Hauser diaries.
-
Secondary Endpoints: Key secondary measures included the change from baseline in dyskinesia severity, assessed using the Unified Dyskinesia Ratings Scale (UDysRS).
Visualizations
Caption: Proposed mechanism of action for this compound in Parkinson's disease.
Caption: High-level workflow of the AMBLED Phase 2 clinical trial.
Caption: Logical relationship explaining the primary endpoint failure.
References
Dose-response relationship of Foliglurax in preclinical models
This technical support center provides detailed information on the dose-response relationship of Foliglurax in key preclinical models of Parkinson's disease. The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This modulatory action is believed to normalize glutamatergic transmission in the basal ganglia, a key area of the brain affected in Parkinson's disease.
Q2: What are the key preclinical models used to evaluate the efficacy of this compound?
A2: The primary preclinical models used to assess the dose-response relationship and efficacy of this compound for Parkinson's disease include:
-
MPTP-lesioned mouse model: This model is used to evaluate the neuroprotective effects of compounds.
-
6-hydroxydopamine (6-OHDA) rat model: This model is used to assess symptomatic relief of motor deficits.
-
Haloperidol-induced catalepsy model: This model is used to screen compounds for their potential to alleviate motor symptoms like akinesia and rigidity.
Q3: What is the effective dose range of this compound for neuroprotection in preclinical models?
A3: In the MPTP-lesioned mouse model, this compound exhibited a U-shaped dose-response curve for neuroprotection. A dose of 3 mg/kg was shown to be effective in preventing the decrease in dopamine and its metabolites, as well as striatal dopamine transporter (DAT) specific binding. However, doses of 1 mg/kg and 10 mg/kg did not show a beneficial effect.[3]
Q4: Has this compound shown efficacy in preclinical models of motor symptom relief?
A4: Yes, a precursor to this compound (compound 40) demonstrated a dose-dependent reversal of haloperidol-induced catalepsy in mice and improved motor deficits in the 6-OHDA rat model. This compound (compound 60/PXT002331) was selected for clinical development due to its favorable preclinical profile, including an improved pharmacokinetic profile after oral administration.
Troubleshooting Guide
Issue: Inconsistent or lack of efficacy in the MPTP model.
-
Possible Cause 1: Incorrect Dosing.
-
Recommendation: Based on published data, this compound shows a narrow therapeutic window for neuroprotection. Ensure the dose is precisely 3 mg/kg. Doses as low as 1 mg/kg or as high as 10 mg/kg have been shown to be ineffective.[3]
-
-
Possible Cause 2: Timing of Administration.
-
Recommendation: The timing of drug administration relative to MPTP injection is critical for neuroprotection studies. Review the experimental protocol to ensure the administration schedule aligns with established effective paradigms.
-
Issue: Difficulty replicating anti-cataleptic effects.
-
Possible Cause 1: Variability in Haloperidol Response.
-
Recommendation: The cataleptic response to haloperidol can vary between animals. Ensure a consistent and validated dose of haloperidol is used to induce a stable cataleptic state before testing this compound.
-
-
Possible Cause 2: Pharmacokinetic Variability.
-
Recommendation: The absorption and metabolism of orally administered this compound can vary. Consider intraperitoneal (i.p.) administration for initial studies to ensure consistent bioavailability, as was done with its precursor compound.
-
Data Presentation
Table 1: Dose-Response of this compound in the MPTP-Lesioned Mouse Model (Neuroprotection)
| Dose (mg/kg) | Animal Model | Administration Route | Key Finding |
| 1 | MPTP-lesioned mice | Not Specified | No beneficial effect on dopamine levels or DAT binding.[3] |
| 3 | MPTP-lesioned mice | Not Specified | Prevented the decrease in dopamine, its metabolites, and striatal DAT binding. |
| 10 | MPTP-lesioned mice | Not Specified | No beneficial effect on dopamine levels or DAT binding. |
Table 2: Dose-Response of this compound Precursor (Compound 40) in Symptomatic Models
| Dose | Animal Model | Administration Route | Key Finding |
| Dose-dependent | Haloperidol-induced catalepsy in mice | Intraperitoneal (i.p.) | Reversed catalepsy. |
| Not Specified | 6-OHDA-lesioned rats | Intraperitoneal (i.p.) | Improved motor deficits. |
Experimental Protocols
1. MPTP-Induced Neuroprotection Model
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle at the desired doses.
-
After a specified pretreatment time, induce dopaminergic lesion by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue this compound/vehicle administration for a defined period post-lesion.
-
Euthanize animals and harvest brain tissue (striatum and substantia nigra) for neurochemical (e.g., HPLC analysis of dopamine and metabolites) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.
-
2. 6-OHDA-Induced Motor Deficit Model
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
Allow animals to recover for a period (e.g., 2-3 weeks) to allow the lesion to stabilize.
-
Assess baseline motor asymmetry using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
Administer this compound or vehicle at various doses.
-
Evaluate the effect of the treatment on motor function by repeating the behavioral tests at specified time points after drug administration.
-
3. Haloperidol-Induced Catalepsy Model
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle at a range of doses.
-
After a suitable pretreatment interval, administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.
-
At peak haloperidol effect (typically 30-60 minutes post-injection), measure the duration of catalepsy using the bar test. This involves placing the animal's forepaws on a raised horizontal bar and measuring the time it takes for the animal to remove both paws.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of mGluR4 activation by glutamate and positive allosteric modulation by this compound.
Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model of Parkinson's disease.
References
Technical Support Center: Optimizing Foliglurax Administration for Sustained CNS Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the administration of Foliglurax for sustained central nervous system (CNS) exposure in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly PXT002331) is an investigational small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4][5] By binding to an allosteric site on the mGluR4 receptor, this compound enhances the receptor's response to its endogenous ligand, glutamate. This modulation is being investigated for its potential therapeutic effects in conditions such as Parkinson's disease, as mGluR4 is involved in regulating neurotransmission in key motor circuits.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing effective administration protocols. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃N₃O₃S | |
| Molar Mass | 421.52 g/mol | |
| Water Solubility | 0.00621 mg/mL | |
| logP | 3.93 | |
| pKa (Strongest Basic) | 7.47 |
Q3: this compound was discontinued after Phase II trials. Was this due to poor CNS exposure?
The development of this compound was terminated because it failed to demonstrate a statistically significant improvement in "off" time or dyskinesia in Parkinson's disease patients compared to a placebo in the AMBLED Phase II clinical trial. While the trial did not meet its primary endpoints, preclinical studies and a Phase I trial in healthy volunteers suggested that this compound was brain-penetrant and had a favorable pharmacokinetic profile. However, achieving and sustaining optimal therapeutic concentrations in the CNS over a desired period can be challenging for any compound. This guide addresses potential experimental hurdles in achieving sustained CNS exposure for research purposes.
Q4: What are the primary challenges in achieving sustained CNS exposure with orally administered small molecules like this compound?
Several factors can limit sustained CNS exposure of oral drugs:
-
The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) at the BBB actively pump drugs out of the brain, reducing their concentration and duration of action.
-
First-Pass Metabolism: Drug metabolism in the gut wall and liver before it reaches systemic circulation can significantly reduce the amount of active compound available to cross the BBB.
-
Poor Solubility and Dissolution: Low aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low bioavailability.
-
Rapid Metabolism and Clearance: Once in the systemic circulation, the drug may be rapidly metabolized and cleared from the body, leading to a short half-life and the need for frequent dosing to maintain therapeutic levels.
Troubleshooting Guides
Issue 1: Low or Variable this compound Concentrations in the CNS
Possible Causes:
-
Poor oral bioavailability due to low solubility or formulation issues.
-
Significant first-pass metabolism.
-
High activity of efflux transporters (e.g., P-glycoprotein) at the blood-brain barrier.
-
Rapid systemic clearance.
Troubleshooting Steps:
| Step | Description | Key Considerations |
| 1. Optimize Formulation | Due to its low aqueous solubility, the formulation of this compound is critical. For preclinical studies, consider using a vehicle that enhances solubility. A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline. | Always perform a small-scale solubility test of your formulation. Observe for any precipitation over time at the intended storage and administration temperature. The final concentration of organic solvents should be minimized to avoid toxicity. |
| 2. Co-administration with a P-gp Inhibitor | To investigate the impact of P-glycoprotein efflux, consider co-administering this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model. An increase in brain-to-plasma concentration ratio would suggest that P-gp plays a significant role in its CNS distribution. | This approach is for investigational purposes to understand the transport mechanism. Chronic inhibition of P-gp can lead to toxicity by allowing harmful substances to enter the brain. |
| 3. Evaluate Alternative Routes of Administration | For initial efficacy and proof-of-concept studies, bypassing first-pass metabolism with alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection may provide more consistent systemic exposure. | Be aware that the pharmacokinetic profile will differ from oral administration. The formulation may need to be adjusted for different administration routes to ensure biocompatibility. |
| 4. Assess Drug Metabolism | If not already characterized in your model, perform pharmacokinetic studies to determine the half-life and major metabolites of this compound. Rapid metabolism could be a reason for low sustained exposure. | Consider in vitro metabolism studies using liver microsomes from the animal species you are using to predict in vivo clearance. |
Issue 2: Inconsistent Results in Efficacy Studies
Possible Causes:
-
Variability in drug administration (e.g., gavage technique).
-
Inconsistent food intake in animals (food can affect the absorption of some drugs).
-
Inter-animal variability in metabolism and transporter expression.
-
Instability of the dosing solution.
Troubleshooting Steps:
| Step | Description | Key Considerations |
| 1. Standardize Administration Procedure | Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage) to minimize variability in dosing. | Use appropriate gavage needle sizes for the animal and ensure correct placement to avoid administration into the lungs. |
| 2. Control for Food Effects | Fasting animals before oral administration can reduce variability in drug absorption. If fasting is not possible, ensure a consistent feeding schedule across all experimental groups. | The effect of food on this compound absorption should be determined empirically if not already known. |
| 3. Prepare Fresh Dosing Solutions | Due to potential for precipitation or degradation in solution, it is recommended to prepare dosing solutions fresh daily. | If solutions need to be stored, perform stability tests under the intended storage conditions to ensure the concentration remains consistent. |
| 4. Increase Group Sizes | To account for biological variability between animals, increasing the number of animals per group can improve the statistical power of your study. | Consult with a statistician to determine the appropriate group sizes for your experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol provides a general guideline for preparing a this compound solution for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. The volume of DMSO should be kept to a minimum (e.g., 10% of the final volume).
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Slowly add sterile saline to reach the final desired volume and concentration. Vortex thoroughly.
-
If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.
-
Visually inspect the final solution for clarity before administration.
Example Formulation: To prepare a 1 mg/mL solution:
-
Start with 10 mg of this compound.
-
Add 1 mL of DMSO.
-
Add 4 mL of PEG300.
-
Add 0.5 mL of Tween-80.
-
Add 4.5 mL of saline. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Quantification of this compound in Brain Tissue
This protocol outlines the steps for measuring this compound concentration in brain tissue samples.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Bead-based tissue homogenizer
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Accurately weigh the frozen brain tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.
-
Take a known volume of the brain homogenate and add a protein precipitation solvent (typically 3 volumes of solvent to 1 volume of homogenate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
Protocol 3: Cerebrospinal Fluid (CSF) Collection in Mice
This protocol provides a method for collecting CSF from the cisterna magna of anesthetized mice.
Materials:
-
Anesthesia system (e.g., isoflurane)
-
Stereotaxic frame
-
Pulled glass capillaries
-
Micromanipulator
-
Collection tubes
-
Protease inhibitors
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Mount the mouse in a stereotaxic frame with its head flexed downwards to expose the back of the neck.
-
Make a midline incision in the skin over the neck to expose the underlying muscles.
-
Carefully dissect the muscles to reveal the cisterna magna membrane.
-
Using a micromanipulator, slowly advance a pulled glass capillary through the membrane into the cisterna magna.
-
CSF will flow into the capillary via capillary action.
-
Collect the desired volume of CSF (typically 5-10 µL from a mouse).
-
Transfer the collected CSF into a pre-chilled tube containing protease inhibitors.
-
Store the sample at -80°C until analysis.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an mGluR4 PAM.
Experimental Workflow for Assessing CNS Exposure
Caption: Workflow for evaluating CNS exposure of this compound.
Logical Relationship for Troubleshooting Low CNS Exposure
Caption: Troubleshooting logic for low this compound CNS exposure.
References
- 1. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Foliglurax behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving Foliglurax and other mGluR4 positive allosteric modulators (PAMs).
Troubleshooting Guides
This section addresses specific issues researchers may face during their experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High variability in locomotor activity assays.
-
Question: We are observing significant variability in locomotor activity between subjects in the same treatment group. What could be the cause?
-
Answer: High variability in locomotor activity can stem from several factors:
-
Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting conditions, noise levels, or even strong scents from perfumes or cleaning agents can affect their activity levels. Ensure a standardized and controlled testing environment.[1]
-
Handling and Acclimation: Improper or inconsistent handling can induce stress and alter behavior. It is crucial to handle the mice consistently and allow for an adequate acclimation period (at least 30 minutes) in the testing room before the experiment begins.[2][3]
-
Circadian Rhythm: The time of day when testing is conducted can significantly impact locomotor activity, as rodents are nocturnal.[1] All testing should be performed at the same time point within the light-dark cycle for all subjects.
-
Home Cage Environment: The conditions of the home cage, such as enrichment and population density, can influence baseline activity levels.
-
Issue 2: this compound shows no effect on motor coordination in the rotarod test.
-
Question: Our study is not showing the expected improvement in motor coordination with this compound in a Parkinson's disease model. Why might this be?
-
Answer: A lack of effect in the rotarod test could be due to several experimental variables:
-
Dose Selection: The dose of this compound may be suboptimal. A full dose-response curve should be established to identify the most effective dose.
-
Pharmacokinetics: The timing of the behavioral test relative to the administration of this compound is critical. The test should be conducted when the compound has reached its peak concentration in the brain.
-
Task Difficulty: The parameters of the rotarod test (e.g., speed of rotation, acceleration) may not be challenging enough to detect subtle improvements in motor coordination. The protocol may need to be adjusted to increase its sensitivity.
-
Disease Model: The severity of the motor deficit in the animal model may be too profound for this compound to elicit a significant effect.
-
Issue 3: Inconsistent results in the elevated plus maze (EPM) for anxiety-like behavior.
-
Question: We are seeing conflicting results in the EPM, with some this compound-treated animals showing reduced anxiety while others do not. What could be causing this inconsistency?
-
Answer: The EPM is sensitive to a variety of factors that can lead to inconsistent results:
-
Lighting Conditions: The level of illumination in the testing room and on the maze itself can dramatically affect anxiety-like behavior. The lighting should be consistent for all trials.[1]
-
Experimenter Presence: The presence of the experimenter in the room can be a confounding variable. Ideally, the test should be monitored remotely.
-
Previous Testing: If the animals have been subjected to other behavioral tests, this can affect their performance in the EPM. The order of behavioral tests in a battery should be carefully considered.
-
Sex and Hormonal Cycle: For female rodents, the stage of the estrous cycle can influence anxiety levels and should be taken into account.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR4 is a presynaptic receptor that, when activated, reduces the release of neurotransmitters.
Q2: Why did this compound fail in clinical trials for Parkinson's disease? A2: this compound failed in a Phase II clinical trial because it did not show a statistically significant improvement in reducing "off" time or dyskinesia in Parkinson's disease patients compared to a placebo.
Q3: What are the key considerations when designing a behavioral study with an mGluR4 PAM? A3: Key considerations include:
-
Animal Model: The choice of animal model is critical and should be relevant to the therapeutic indication being studied.
-
Dose-Response: A thorough dose-response study should be conducted to determine the optimal dose.
-
Pharmacokinetics and Pharmacodynamics: The relationship between drug concentration and its effect should be understood to ensure that behavioral testing occurs at the appropriate time post-dosing.
-
Behavioral Test Battery: A battery of tests should be used to assess the compound's effects on different behavioral domains (e.g., motor activity, coordination, anxiety, cognition).
-
Control Groups: Appropriate control groups (vehicle, positive control) are essential for interpreting the results.
Q4: Can off-target effects contribute to inconsistent behavioral results? A4: Yes, if a compound has off-target effects, it can lead to unexpected or inconsistent behavioral outcomes. It is important to use a highly selective mGluR4 PAM and to consider potential off-target activities when interpreting results.
Data Presentation
Table 1: Representative Data from a Locomotor Activity Study with an mGluR4 PAM
| Treatment Group | Dose (mg/kg) | Mean Total Distance Traveled (cm) | Standard Deviation |
| Vehicle | - | 3500 | 450 |
| mGluR4 PAM | 3 | 4200 | 500 |
| mGluR4 PAM | 10 | 5100 | 550 |
| mGluR4 PAM | 30 | 4800 | 520 |
Table 2: Representative Data from a Rotarod Performance Study with an mGluR4 PAM in a Parkinson's Disease Model
| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (s) | Standard Deviation |
| Vehicle | - | 60 | 15 |
| mGluR4 PAM | 3 | 85 | 20 |
| mGluR4 PAM | 10 | 110 | 25 |
| L-DOPA (Positive Control) | 6 | 120 | 22 |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of reduced anxiety-like behavior.
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod at a low speed.
-
Gradually increase the speed of the rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: An increase in the latency to fall from the rod indicates improved motor coordination.
Mandatory Visualization
Caption: mGluR4 signaling pathway activated by this compound.
Caption: General experimental workflow for behavioral studies.
Caption: Logical approach to troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Analysis of Foliglurax and Mavoglurant in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Parkinson's disease (PD) is continually evolving, with a significant focus on non-dopaminergic targets to address the limitations of current treatments. Among these, the metabotropic glutamate receptors (mGluRs) have emerged as promising candidates. This guide provides an objective comparison of two investigational drugs, Foliglurax (an mGluR4 positive allosteric modulator) and mavoglurant (an mGluR5 negative allosteric modulator), based on their efficacy in preclinical models of Parkinson's disease. Both agents have undergone clinical investigation but were ultimately discontinued, making a retrospective analysis of their preclinical performance crucial for informing future drug development endeavors.[1][2]
Mechanism of Action and Therapeutic Rationale
This compound and mavoglurant target different subtypes of mGluRs within the basal ganglia, the primary brain region affected in Parkinson's disease.
This compound (mGluR4 Positive Allosteric Modulator - PAM): mGluR4 is predominantly expressed on presynaptic terminals in the striatum and subthalamic nucleus. As a positive allosteric modulator, this compound enhances the effect of the endogenous ligand, glutamate, at the mGluR4 receptor. This leads to a reduction in the release of both glutamate and GABA, which is thought to normalize the hyperactivity of the indirect pathway in the parkinsonian state and potentially offer neuroprotective effects.[3][4][5]
Mavoglurant (mGluR5 Negative Allosteric Modulator - NAM): mGluR5 is primarily located postsynaptically on striatal neurons. In the context of long-term levodopa (L-DOPA) therapy, overactivity of the glutamatergic system contributes to the development of L-DOPA-induced dyskinesia (LID). As a negative allosteric modulator, mavoglurant reduces the activity of mGluR5, thereby dampening the excessive glutamatergic signaling implicated in LID.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound and mavoglurant in various animal models of Parkinson's disease.
Table 1: Efficacy of this compound in Preclinical Models
| Animal Model | Key Efficacy Endpoint | Dosage | Outcome | Reference |
| MPTP-induced Parkinsonism (Mouse) | Prevention of dopamine depletion | 3 mg/kg | Prevented the decrease in striatal dopamine and its metabolites. | |
| MPTP-induced Parkinsonism (Mouse) | Reduction of neuroinflammation | 3 mg/kg | Prevented the increase in GFAP levels (a marker of astrogliosis). | |
| Haloperidol-induced catalepsy (Mouse) | Reversal of catalepsy | Dose-dependent | Demonstrated a dose-dependent reversal of catalepsy. | |
| 6-OHDA-lesioned rats | Improvement of motor deficits | Not specified | Improved motor deficits and enhanced the effect of a sub-threshold dose of L-DOPA. |
Table 2: Efficacy of Mavoglurant in Preclinical Models
| Animal Model | Key Efficacy Endpoint | Dosage | Outcome | Reference |
| 6-OHDA-lesioned rats with LID | Reduction of Abnormal Involuntary Movements (AIMs) | 5 mg/kg | Significantly reduced L-DOPA-induced AIM scores. | |
| MPTP-induced Parkinsonism with LID (Macaque) | Reduction of L-DOPA-induced dyskinesia | 10 mg/kg | Attenuated abnormal involuntary movements by 50-70%. | |
| 6-OHDA-lesioned rats with LID | Attenuation of peak-dose dyskinesia | 30 mg/kg | Reduced peak-dose dyskinesia without affecting the anti-parkinsonian effect of L-DOPA. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound: MPTP-Induced Parkinson's Model in Mice
Objective: To assess the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
Procedure:
-
MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism. A common regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 18-20 mg/kg) at 2-hour intervals.
-
This compound Treatment: this compound is administered orally or intraperitoneally at varying doses (e.g., 1, 3, or 10 mg/kg) daily for a specified period, often starting before and continuing after MPTP administration to assess its protective effects.
-
Behavioral Assessment: While not the primary focus of the cited neuroprotection study, motor function can be assessed using tests like the open field test to measure locomotor activity and rearing behavior.
-
Post-mortem Analysis: Seven days after the final MPTP injection, animals are euthanized. Brains are dissected, and the striatum and substantia nigra are isolated.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Markers for glial activation, such as GFAP (for astrocytes) and Iba1 (for microglia), are also assessed.
-
Mavoglurant: 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia
Objective: To evaluate the efficacy of mavoglurant in reducing L-DOPA-induced dyskinesia.
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
Procedure:
-
6-OHDA Lesioning: A unilateral lesion of the nigrostriatal pathway is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the striatum. This leads to a near-complete depletion of dopamine in the ipsilateral hemisphere.
-
Induction of Dyskinesia: Following a recovery period, rats are treated chronically with L-DOPA (e.g., 6 mg/kg) daily for several weeks to induce stable and reproducible abnormal involuntary movements (AIMs).
-
Mavoglurant Treatment: Once stable AIMs are established, mavoglurant is administered acutely at various doses (e.g., 2.5 and 5 mg/kg) prior to L-DOPA administration.
-
Behavioral Assessment:
-
AIMs Scoring: Rats are observed for a period of several hours after L-DOPA injection, and the severity of axial, limb, and orolingual AIMs is scored by a trained observer blinded to the treatment conditions.
-
Rotational Behavior: Amphetamine or apomorphine-induced rotations can be used to confirm the extent of the dopaminergic lesion before the start of L-DOPA treatment.
-
-
Molecular Analysis (Optional): Post-mortem analysis of striatal tissue can be performed to investigate changes in signaling molecules associated with LID, such as ERK and FosB.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound in the striatum.
Caption: Proposed signaling pathway for mavoglurant in the striatum.
References
- 1. researchgate.net [researchgate.net]
- 2. Mavoglurant in Parkinson's patients with l-Dopa-induced dyskinesias: Two randomized phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 4 in the basal ganglia of parkinsonian monkeys: Ultrastructural localization and electrophysiological effects of activation in the striatopallidal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease.[1][2][3] Developed by Prexton Therapeutics, this compound progressed to Phase II clinical trials.[2] However, its development was discontinued after it failed to meet the primary endpoints in reducing "off" time and dyskinesia in Parkinson's disease patients. Despite this clinical outcome, the medicinal chemistry efforts leading to the discovery of this compound and the associated structural activity relationship (SAR) studies provide valuable insights for the development of future mGluR4 PAMs. This guide offers a detailed comparison of this compound and its key analogs, supported by experimental data and protocols.
Structural Activity Relationship (SAR) of this compound and Related Compounds
The discovery of this compound stemmed from the optimization of the early mGluR4 PAM tool compound, (-)-PHCCC. The research focused on replacing the chiral cyclopropane and amide moieties of (-)-PHCCC to simplify the scaffold and improve brain penetration.[1] This led to a novel chromenone-oxime series of compounds with enhanced properties.
A key breakthrough was the identification of compound 40 , a potent and selective mGluR4 PAM with good water solubility. Further optimization of the pharmacokinetic profile of compound 40, particularly to improve oral administration, led to the discovery of compound 60 , which was later named this compound.
The following tables summarize the in vitro potency and pharmacokinetic data for key compounds in the developmental lineage of this compound, as reported by Charvin et al. in the Journal of Medicinal Chemistry (2017).
In Vitro Potency at the Human mGluR4 Receptor
| Compound | Structure | EC50 (nM) |
| (-)-PHCCC | 2500 | |
| Compound 1 | 14200 | |
| Compound 14 | 160 | |
| Compound 40 | 80 | |
| This compound (Compound 60) | 79 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay measuring the potentiation of the glutamate response at the mGluR4 receptor.
In Vivo Pharmacokinetic Properties in Rats
| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Compound 40 | i.p. | 10 | 1040 | 0.25 | 1180 | 1.5 |
| Compound 40 | p.o. | 10 | 480 | 0.5 | 1340 | - |
| This compound (Compound 60) | p.o. | 25 | 2913 | 1 | 13457 | 1.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; i.p.: Intraperitoneal; p.o.: Oral.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
In Vitro mGluR4 Potency Assay (Calcium Mobilization)
Objective: To determine the potency (EC50) of compounds as positive allosteric modulators of the human mGluR4 receptor.
Cell Line: HEK293 cells stably expressing the human mGluR4 receptor.
Methodology:
-
HEK293-hmGluR4 cells are seeded into 384-well plates and cultured overnight.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
The assay plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compounds are added to the wells at various concentrations, followed by the addition of a sub-maximal concentration of glutamate (EC20).
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
The EC50 values are calculated from the concentration-response curves using non-linear regression analysis.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of the compounds after oral or intraperitoneal administration in rats.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Animals are fasted overnight before dosing.
-
The test compound is formulated in a suitable vehicle (e.g., water with a co-solvent).
-
The compound is administered to the rats via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified dose.
-
Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
At the final time point, animals are euthanized, and brain tissue is collected.
-
The concentration of the compound in plasma and brain homogenates is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using appropriate software. The brain-to-plasma ratio is calculated from the concentrations in the brain and plasma at a specific time point.
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR4 receptor. This G-protein coupled receptor (GPCR) is coupled to the Gi/o protein. Upon activation by glutamate, the receptor undergoes a conformational change, which is enhanced by the binding of this compound to an allosteric site. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades.
Caption: mGluR4 signaling pathway modulated by this compound.
Experimental Workflow for SAR Studies
The structural activity relationship studies for this compound and its analogs typically follow a structured workflow, from chemical synthesis to in vivo evaluation.
Caption: Experimental workflow for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. domaintherapeutics.com [domaintherapeutics.com]
- 3. Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Pharmacology of Foliglurax
For Researchers, Scientists, and Drug Development Professionals
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor that has been investigated as a non-dopaminergic target for the treatment of Parkinson's disease. This guide provides a comparative overview of the preclinical pharmacology of this compound across mice, rats, and primates, and contrasts its performance with other notable mGluR4 PAMs, Lu AF21934 and ADX88178. While this compound showed promise in preclinical models, it ultimately did not meet its primary and secondary endpoints in a Phase II clinical trial and its development was discontinued.[1][2][3][4]
In Vitro Pharmacology: Comparative Potency
This compound and its comparator compounds demonstrate potent and selective modulation of the mGluR4 receptor. The following table summarizes their half-maximal effective concentrations (EC50) for potentiation of the glutamate response at the human and rat mGluR4.
| Compound | Human mGluR4 EC50 (nM) | Rat mGluR4 EC50 (nM) | Species | Reference(s) |
| This compound | 79 | 47 | Human, Rat | [5] |
| Lu AF21934 | Not widely reported | ~500-550 | Rat | |
| ADX88178 | 3.5 - 4 | 9.1 | Human, Rat |
In Vivo Pharmacology: Efficacy in Animal Models of Parkinson's Disease
The therapeutic potential of this compound and other mGluR4 PAMs has been evaluated in several well-established rodent and primate models of Parkinson's disease. These models aim to replicate the motor deficits associated with the disease, such as catalepsy, akinesia, and L-DOPA-induced dyskinesia.
Rodent Models
Haloperidol-Induced Catalepsy (Mouse and Rat)
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
| Compound | Species | Dose (mg/kg) | Route | Effect | Reference(s) |
| This compound | Rat | Not widely reported | - | Reported to reduce catalepsy | |
| Lu AF21934 | Rat | Not specified | - | Reported to reduce catalepsy | |
| ADX88178 | Rat | 3, 10 | Oral | Dose-dependent reversal of catalepsy |
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to a loss of dopaminergic neurons and subsequent motor asymmetry, which can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine.
| Compound | Species | Dose (mg/kg) | Route | Effect | Reference(s) |
| This compound | Rat | Not specified | - | Reported to have efficacy | |
| Lu AF21934 | Rat | 10, 30 | Oral | No reduction in established L-DOPA-induced dyskinesia | |
| ADX88178 | Rat | 10, 30 | Oral | No reduction in established L-DOPA-induced dyskinesia |
Primate Model
MPTP-Treated Primate Model
The administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to non-human primates induces a parkinsonian syndrome that closely resembles the human condition, including responsiveness to L-DOPA and the development of motor complications.
| Compound | Species | Dose (mg/kg) | Route | Effect | Reference(s) |
| This compound | Macaque | Not specified | - | Reported to reduce motor disability and L-DOPA-induced dyskinesia | |
| Lu AF21934 | Marmoset | 3, 10 | Oral | No reduction in established L-DOPA-induced dyskinesia | |
| ADX88178 | Marmoset | 0.01, 0.1, 1 | Subcutaneous | 1 mg/kg reduced global parkinsonian disability by 38% and peak dose dyskinesia by 34% |
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is a member of the Group III metabotropic glutamate receptors and is coupled to the Gi/o protein. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Caption: mGluR4 signaling cascade initiated by glutamate and potentiated by this compound.
Preclinical Experimental Workflow for Parkinson's Disease Models
The general workflow for preclinical evaluation of compounds like this compound in animal models of Parkinson's disease involves several key stages, from model induction to behavioral assessment and subsequent data analysis.
References
- 1. This compound | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. BioCentury - Neurology [biocentury.com]
- 5. mGluR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Foliglurax: A Comparative Guide for the Study of mGluR4 Biology
For Researchers, Scientists, and Drug Development Professionals
Foliglurax (PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the symptomatic treatment of Parkinson's disease.[1][2][3][4] This guide provides a comprehensive comparison of this compound with other widely used mGluR4 PAMs, namely ADX88178 and VU0155041, offering a detailed overview of their pharmacological properties and the experimental protocols used for their evaluation. While this compound demonstrated safety in clinical trials, it did not meet its primary efficacy endpoints, leading to the discontinuation of its development.[1] Nevertheless, it remains a valuable tool for investigating the therapeutic potential and biological functions of mGluR4.
Quantitative Comparison of mGluR4 Positive Allosteric Modulators
The following table summarizes the in vitro potency of this compound, ADX88178, and VU0155041 on human and rat mGluR4 receptors.
| Compound | Human mGluR4 EC₅₀ (nM) | Rat mGluR4 EC₅₀ (nM) | Selectivity Notes |
| This compound | 79 | N/A | Highly selective. |
| ADX88178 | 4 | 9 | Highly selective with minimal activity at other mGluRs (EC₅₀ > 30 µM). |
| VU0155041 | 798 | 693 | Selective for mGluR4 over other mGluR subtypes. |
mGluR4 Signaling Pathway
Activation of the presynaptic mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced neurotransmitter release. This modulation of glutamatergic and GABAergic transmission is the basis for its therapeutic potential in neurological disorders.
Experimental Workflows and Protocols
In Vitro Potency and Selectivity Assessment
A common workflow to determine the potency and selectivity of mGluR4 PAMs involves cell-based assays measuring the downstream consequences of receptor activation, such as changes in intracellular calcium or cAMP levels.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon mGluR4 activation in cells co-expressing a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein like Gqi5) that couples the receptor to the phospholipase C pathway.
Materials:
-
HEK293T cells stably co-expressing the mGluR4 of interest and a suitable G-protein.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM or other calcium-sensitive dye.
-
Test compounds (this compound and comparators) and a reference agonist (e.g., Glutamate).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the cell plate and the compound plate into the fluorescence plate reader. c. Establish a stable baseline fluorescence reading. d. Add the test compounds (PAMs) followed by a sub-maximal concentration (e.g., EC₂₀) of the reference agonist, or add the agonist alone. e. Record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the change in intracellular calcium, is used to generate dose-response curves and calculate EC₅₀ values.
In Vivo Efficacy Assessment in Parkinson's Disease Models
The therapeutic potential of mGluR4 PAMs is often evaluated in rodent models that mimic the motor deficits of Parkinson's disease.
Protocol 2: Haloperidol-Induced Catalepsy Test in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which mimics the akinesia and bradykinesia seen in Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Haloperidol solution.
-
Test compounds (this compound and comparators) and vehicle.
-
Catalepsy bar (a horizontal bar raised above a flat surface).
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Haloperidol Injection: After a specified pretreatment time, administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).
-
Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Data Collection: Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the catalepsy scores (descent latency) between the different treatment groups.
Protocol 3: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum, leading to the degeneration of dopaminergic neurons and resulting in motor asymmetry.
Materials:
-
Rats.
-
6-OHDA solution.
-
Stereotaxic apparatus.
-
Anesthetics.
-
Dopamine receptor agonist (e.g., apomorphine or amphetamine).
-
Rotational behavior monitoring system.
-
Test compounds (this compound and comparators) and vehicle.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Unilaterally inject 6-OHDA into the target brain region.
-
Recovery: Allow the rats to recover for at least two weeks.
-
Lesion Confirmation: Assess the extent of the dopaminergic lesion by measuring the rotational behavior induced by a dopamine agonist. Rats showing a significant number of contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations are selected for the study.
-
Compound Testing: Administer the test compound or vehicle.
-
Behavioral Assessment: Measure the effect of the compound on motor function, for example, by quantifying the reduction in apomorphine- or L-DOPA-induced rotations.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology in Striatal Slices
This technique allows for the direct measurement of synaptic transmission and the effects of mGluR4 PAMs on neuronal activity in brain slices.
Materials:
-
Rodent brain slicer (vibratome).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Micromanipulators.
-
Test compounds (this compound and comparators).
Procedure:
-
Slice Preparation: Prepare acute coronal brain slices containing the striatum from a rodent.
-
Recording: a. Transfer a slice to the recording chamber and continuously perfuse with aCSF. b. Using a micromanipulator, approach a neuron in the striatum with a glass micropipette filled with an internal solution. c. Establish a whole-cell patch-clamp configuration.
-
Synaptic Transmission Measurement: a. Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron. b. Record baseline EPSCs.
-
Compound Application: Bath-apply the mGluR4 PAM and measure the change in EPSC amplitude. A reduction in EPSC amplitude indicates a presynaptic inhibitory effect.
-
Data Analysis: Quantify the percentage reduction in EPSC amplitude in the presence of the test compound compared to baseline.
Conclusion
This compound, along with other mGluR4 PAMs like ADX88178 and VU0155041, serves as a critical pharmacological tool for elucidating the role of mGluR4 in health and disease. This guide provides a comparative framework and detailed methodologies to aid researchers in designing and interpreting experiments aimed at understanding mGluR4 biology and evaluating the therapeutic potential of its modulation. While the clinical development of this compound was halted, the knowledge gained from its study continues to inform the development of next-generation mGluR4 modulators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson’s disease: translational gaps or a failing industry innovation model? | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Foliglurax and Lu AF21934: mGluR4 Positive Allosteric Modulators
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-supported comparison of Foliglurax (PXT002331) and Lu AF21934, two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). This receptor has been a target of interest for non-dopaminergic therapeutic strategies in neurodegenerative disorders, particularly Parkinson's disease.
This document summarizes the available preclinical and clinical data for both compounds, presenting quantitative comparisons in structured tables. Detailed methodologies for key experiments are provided to offer context to the presented data.
Introduction to the Compounds
This compound and Lu AF21934 are small molecule compounds designed to enhance the activity of the mGluR4 receptor, a presynaptic Group III metabotropic glutamate receptor. Activation of mGluR4 is known to decrease glutamate release, which is thought to be overactive in the basal ganglia of patients with Parkinson's disease. By modulating this pathway, these compounds were investigated for their potential to alleviate motor symptoms and complications arising from long-term levodopa therapy.
This compound, developed by Prexton Therapeutics and later acquired by Lundbeck, advanced to Phase II clinical trials for Parkinson's disease before its development was discontinued.[1][2][3] Lu AF21934 has been characterized in preclinical models, primarily for its potential antipsychotic and anxiolytic-like effects, as well as its effects in models of Parkinson's disease.[4][5]
Mechanism of Action: mGluR4 Pathway Modulation
Both this compound and Lu AF21934 act as positive allosteric modulators of the mGluR4 receptor. They do not activate the receptor directly but bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.
Head-to-Head Data Summary
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters for this compound and Lu AF21934. This compound demonstrates significantly higher potency as an mGluR4 PAM compared to Lu AF21934.
| Parameter | This compound (PXT002331) | Lu AF21934 |
| Target | mGluR4 Positive Allosteric Modulator | mGluR4 Positive Allosteric Modulator |
| Potency (EC50) | 79 nM | ~550 nM |
| Selectivity | >15-fold vs mGluR6>110-fold vs mGluR7>50-fold vs mGluR8No effect (>10 µM) on Group I/II mGluRs, NMDA, AMPA, Kainate, COMT, MAO-A/B | Selective over 70 GPCRs |
Preclinical Efficacy in Parkinson's Disease Models
Both compounds have been evaluated in rodent models of Parkinson's disease. This compound has shown neuroprotective effects, while Lu AF21934 has been assessed for its impact on motor symptoms and levodopa-induced dyskinesia (LID).
| Model | Compound | Dosing | Key Findings |
| MPTP Mouse Model | This compound | 1, 3, or 10 mg/kg daily | 3 mg/kg prevented the MPTP-induced decrease in striatal dopamine and DAT binding. It also prevented the increase in the astrocyte marker GFAP. |
| Harmaline-Induced Tremor/Hyperactivity Rat Model | Lu AF21934 | 0.5 - 5 mg/kg (s.c.) | Did not influence tremor. Reversed harmaline-induced hyperactivity at 0.5 and 2.5 mg/kg. |
| 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia | This compound | Not specified | When co-administered with L-DOPA, it restored dendritic spine density, rescued striatal plasticity, and attenuated the intensity of dyskinesia. |
| 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia | Lu AF21934 | 10 or 30 mg/kg (p.o.) | Did not reduce pre-established abnormal involuntary movements (AIMs). |
Clinical Development Status
This compound is the only one of the two compounds to have advanced to human clinical trials. Its development was halted after failing to show efficacy in a Phase II study. Lu AF21934 remains a preclinical candidate.
| Compound | Phase | Status | Key Findings |
| This compound | Phase II (AMBLED Trial - NCT03162874) | Discontinued | The trial did not meet its primary endpoint (change in daily awake "OFF" time) or secondary endpoint (change in dyskinesia severity) at either 10 mg or 30 mg twice-daily doses compared to placebo in Parkinson's patients with motor complications. The treatment was generally safe and well-tolerated. |
| Lu AF21934 | Preclinical | N/A | No clinical trials have been registered. |
Experimental Protocols
In Vitro mGluR4 Potency Assay (General Protocol)
The potency of mGluR4 PAMs like this compound and Lu AF21934 is typically determined using a cell-based functional assay, often employing a Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human mGluR4 receptor. To facilitate a calcium readout from the Gi/o-coupled mGluR4, cells are often co-transfected with a chimeric G-protein like Gαqi5.
-
Plating: Cells are seeded into 96- or 384-well black-walled microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plates are incubated to allow the cells to take up the dye.
-
Assay: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken. The test compound (PAM) is added at various concentrations, followed shortly by the addition of a fixed, sub-maximal concentration of glutamate (typically an EC20 dose).
-
Measurement: The FLIPR instrument measures the kinetic fluorescent response as intracellular calcium levels change upon receptor activation and potentiation.
-
Analysis: The increase in fluorescence signal caused by the PAM is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration of PAM that produces 50% of the maximal potentiation effect) is calculated.
6-OHDA Rat Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia
This is the most widely used animal model to study Parkinson's disease motor symptoms and the motor complications of L-DOPA therapy.
Methodology:
-
Lesioning: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame. The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum. This selectively destroys dopaminergic neurons, creating a model that mimics the dopamine depletion of Parkinson's disease on one side of the brain.
-
Lesion Verification: Two to three weeks post-surgery, the extent of the dopamine lesion is verified. This is commonly done by administering a dopamine agonist like apomorphine and measuring the net contralateral rotations. A successful lesion results in a high number of rotations per minute.
-
LID Induction: To model levodopa-induced dyskinesia, the lesioned rats receive daily injections of L-DOPA (e.g., 5 mg/kg) combined with a peripheral decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg) for approximately 21 days. This chronic treatment induces the gradual development of abnormal involuntary movements (AIMs).
-
Drug Administration and AIMs Scoring: Once stable dyskinesia is established, head-to-head studies can be performed. The test compounds (this compound or Lu AF21934) are administered at various doses prior to the L-DOPA injection. Following L-DOPA administration, rats are placed in individual observation chambers, and a trained observer, blinded to the treatment, scores the severity of axial, limb, and orolingual AIMs at regular intervals for several hours.
Summary and Conclusion
This compound and Lu AF21934 both target the mGluR4 receptor as positive allosteric modulators, a promising non-dopaminergic mechanism for Parkinson's disease therapy. The available data presents a clear distinction between the two compounds.
This compound emerged as a highly potent and selective mGluR4 PAM in preclinical studies, with an EC50 in the nanomolar range and demonstrated neuroprotective effects in animal models. However, this promising preclinical profile did not translate into clinical efficacy. The Phase II AMBLED trial failed to demonstrate a significant improvement in motor complications for Parkinson's disease patients, leading to the termination of its development program.
Lu AF21934 is a less potent mGluR4 PAM with an EC50 in the mid-nanomolar range. Its preclinical evaluation has shown some effects on hyperactivity in rodent models but has not demonstrated a clear, consistent benefit for parkinsonian motor symptoms or L-DOPA-induced dyskinesia. It has not progressed to clinical trials.
In a direct comparison based on the available data, this compound exhibited a superior preclinical pharmacological profile in terms of potency and selectivity. However, its clinical failure underscores the significant challenges in translating preclinical efficacy in rodent models of Parkinson's disease to meaningful therapeutic benefit in human patients. The data on Lu AF21934 is less comprehensive and does not suggest a profile that would overcome the hurdles faced by the more potent this compound. This head-to-head comparison highlights the complexities of drug development for Parkinson's disease and the critical need for translational models that are more predictive of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating mGluR4 as a Therapeutic Target in Parkinson's Disease: A Comparative Analysis in Light of Foliglurax's Phase 2 Results
The journey of Foliglurax, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), from promising preclinical candidate to its discontinuation following a Phase 2 trial, offers a critical case study for researchers in the field of Parkinson's disease (PD). This guide provides a comprehensive comparison of this compound with other mGluR4 PAMs, presenting preclinical and clinical data to objectively evaluate the therapeutic potential of targeting mGluR4.
The rationale for targeting mGluR4 in Parkinson's disease is rooted in the receptor's role in modulating glutamatergic transmission within the basal ganglia, a key brain region affected by the disease. The loss of dopaminergic neurons in PD leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor symptoms. mGluR4 is strategically located at the synapse between the striatum and the globus pallidus externa (GPe), where its activation can reduce GABAergic transmission and, in theory, restore balance to the motor circuit. This compound (also known as PXT002331) was designed to enhance the effect of the endogenous ligand glutamate at the mGluR4 receptor, offering a novel non-dopaminergic approach to treating PD.
Despite promising results in animal models, the Phase 2 AMBLED trial of this compound as an adjunct to levodopa in patients with PD and motor complications did not meet its primary endpoint of significantly reducing "off" time.[1][2][3] This outcome has prompted a re-evaluation of mGluR4 as a therapeutic target and the translational value of preclinical models.
Comparative Preclinical Data of mGluR4 Positive Allosteric Modulators
To understand the landscape of mGluR4-targeted therapies, it is essential to compare the preclinical profiles of this compound with other notable mGluR4 PAMs. The following table summarizes key in vitro and in vivo data for this compound, ADX88178, and VU0155041.
| Compound | In Vitro Potency (EC50) | Animal Model | Key Findings |
| This compound (PXT002331) | 79 nM[4][5] | MPTP-lesioned mice | 3 mg/kg dose prevented the decrease in striatal dopamine and its metabolites. |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate models | Reduced motor disability and levodopa-induced dyskinesia (LID). | ||
| ADX88178 | 3.5 nM (human mGluR4) | Haloperidol-induced catalepsy in rats | Reversed catalepsy at 3 and 10 mg/kg. |
| 9.1 nM (rat mGluR4) | 6-OHDA lesioned rats | In combination with a low dose of L-DOPA, dose-dependently reversed forelimb akinesia. | |
| MPTP-lesioned marmosets | 1 mg/kg reduced global parkinsonian disability by 38% and peak dose dyskinesia by 34%. | ||
| VU0155041 | 798 nM (human mGluR4) | Haloperidol-induced catalepsy in rats | Intracerebroventricular administration of 31 and 93 nmol dose-dependently decreased catalepsy. |
| 693 nM (rat mGluR4) | Reserpine-induced akinesia in rats | Intracerebroventricular administration of 93 and 316 nmol dose-dependently decreased akinesia. |
This compound Phase 2 AMBLED Trial Results
The AMBLED study was a randomized, double-blind, placebo-controlled Phase 2a trial that enrolled 157 patients with Parkinson's disease experiencing motor fluctuations. The primary endpoint was the change from baseline in daily awake "off" time.
| Endpoint | Placebo | This compound 10 mg (twice daily) | This compound 30 mg (twice daily) |
| Change in Daily Awake "OFF" Time (hours) | -0.29 | -0.55 | -0.72 |
| Difference from Placebo in "OFF" Time (hours) | - | -0.27 | -0.44 |
| Patients with ≥1 hour decrease in "OFF" time | 30.4% | 31.1% | 44.7% |
| Change in Unified Dyskinesia Rating Scale (UDysRS) score | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo |
While there was a dose-dependent numerical decrease in "off" time with this compound, the results were not statistically significant compared to placebo. Similarly, there was no significant improvement in levodopa-induced dyskinesia. Treatment with this compound was generally safe and well-tolerated.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols used in the preclinical evaluation of mGluR4 PAMs.
In Vivo Models of Parkinson's Disease
1. Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the potential of a compound to reverse drug-induced parkinsonism (catalepsy).
-
Procedure:
-
Rats are administered the dopamine D2 receptor antagonist haloperidol (typically 0.25-1 mg/kg, subcutaneously or intraperitoneally) to induce catalepsy.
-
At a predetermined time after haloperidol injection (e.g., 60-120 minutes), the catalepsy test is performed.
-
The rat's forepaws are placed on a horizontal bar elevated above a surface.
-
The latency for the rat to remove both forepaws from the bar is measured, with a cut-off time (e.g., 60 or 180 seconds).
-
The test compound is administered prior to or after the haloperidol injection to assess its ability to reduce the cataleptic state.
-
2. Reserpine-Induced Akinesia in Rats
-
Objective: To evaluate the anti-akinetic effects of a compound in a model of dopamine depletion.
-
Procedure:
-
Rats are treated with reserpine (e.g., 2.5-5 mg/kg, intraperitoneally or subcutaneously), which depletes monoamines, including dopamine, leading to akinesia (lack of spontaneous movement).
-
After a set period (e.g., 2-24 hours) to allow for dopamine depletion, the test compound is administered.
-
Spontaneous motor activity is then measured using photocell activity cages or by observational scoring of akinesia.
-
An increase in motor activity following compound administration indicates a potential anti-parkinsonian effect.
-
In Vitro Functional Assays
1. GTPγS Binding Assay
-
Objective: To measure the activation of G protein-coupled receptors (GPCRs) like mGluR4.
-
Procedure:
-
Cell membranes expressing the mGluR4 receptor are prepared.
-
The membranes are incubated with the test compound (a PAM), a sub-maximal concentration of an agonist (like glutamate), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Receptor activation by the agonist, potentiated by the PAM, leads to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
The amount of bound [35S]GTPγS is quantified, typically through scintillation counting after separating bound from free radioligand, often using a filtration or scintillation proximity assay (SPA) format.
-
An increase in [35S]GTPγS binding indicates receptor activation.
-
2. cAMP Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity following mGluR4 activation (as mGluR4 is a Gi/o-coupled receptor).
-
Procedure:
-
Whole cells expressing the mGluR4 receptor are used.
-
The cells are typically pre-treated with forskolin or another adenylyl cyclase activator to induce a measurable level of cyclic AMP (cAMP).
-
The cells are then incubated with the test compound (a PAM) and an agonist.
-
Activation of the Gi/o-coupled mGluR4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
The change in cAMP concentration is measured using various methods, such as competitive binding assays or reporter gene assays linked to cAMP response elements.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the therapeutic rationale and development pipeline.
Caption: Simplified mGluR4 signaling cascade in a presynaptic neuron of the striatum.
Caption: A generalized workflow for the development of mGluR4 PAMs.
Conclusion: Re-evaluating the Path Forward for mGluR4 Modulation
The discontinuation of this compound development was a significant setback for the field of non-dopaminergic therapies for Parkinson's disease. While the Phase 2 AMBLED trial did not demonstrate statistically significant efficacy, the numerical trend towards a dose-dependent reduction in "off" time suggests that mGluR4 modulation may still hold some therapeutic promise.
Several factors could have contributed to the trial's outcome. The disconnect between the robust positive effects in preclinical models, including primates, and the lack of significant efficacy in humans raises questions about the predictive validity of these models for this specific therapeutic mechanism. It is also possible that the patient population, the chosen endpoints, or the dosing regimen in the AMBLED trial were not optimal to detect a therapeutic effect.
The preclinical data for other mGluR4 PAMs, such as ADX88178, which shows high potency and efficacy in various animal models, suggests that the therapeutic window for mGluR4 modulation might be achievable with different chemical entities. Future research should focus on developing mGluR4 PAMs with optimized pharmacokinetic and pharmacodynamic profiles. Additionally, a deeper understanding of the nuances of mGluR4 signaling in the human Parkinsonian brain is necessary.
References
- 1. A Randomized, Double-Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.cision.com [news.cision.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | mGluR4 PAM | Probechem Biochemicals [probechem.com]
A Comparative Analysis of Foliglurax and Valiglurax: Pharmacokinetic Profiles of Two mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Foliglurax and Valiglurax, two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). Both compounds have been investigated for their therapeutic potential in neurological disorders, particularly Parkinson's disease. This document summarizes available preclinical and clinical pharmacokinetic data, details experimental methodologies, and visualizes their common mechanism of action.
Executive Summary
This compound, developed by Prexton Therapeutics (later acquired by Lundbeck), reached Phase II clinical trials before its development was discontinued. While reported to have a favorable pharmacokinetic profile in early human studies, specific quantitative data from these trials are not extensively available in the public domain. In contrast, Valiglurax (also known as VU0652957), developed by Vanderbilt University, has detailed preclinical pharmacokinetic data across multiple species, which are presented here. Both compounds share a mechanism of action as mGluR4 PAMs, offering a non-dopaminergic approach to treating Parkinson's disease.
Pharmacokinetic Profiles: A Comparative Overview
A direct quantitative comparison of the pharmacokinetic profiles of this compound and Valiglurax is challenging due to the limited availability of public data for this compound. However, based on preclinical data for Valiglurax and qualitative descriptions for this compound, we can draw some comparisons.
Valiglurax: Preclinical Pharmacokinetic Data
Valiglurax has been characterized in a range of preclinical species, demonstrating good oral bioavailability and moderate clearance in rats and cynomolgus monkeys.[1] The following table summarizes the key in vivo pharmacokinetic parameters for Valiglurax.[1]
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Oral Bioavailability (%) | 79 | 100 | 37.5 | 31.6 |
| Clearance (CLp, mL/min/kg) | 78.3 | 37.7 | 31.6 | 17.7 |
| Volume of Distribution (Vss, L/kg) | ~3-4 | ~3-4 | ~3-4 | ~3-4 |
| Elimination Half-life (t1/2, h) | ~1-4 | ~1-4 | ~1-4 | ~1-4 |
Data represents mean values from preclinical studies.
Furthermore, predictions for human pharmacokinetics suggest that Valiglurax would be a low-to-moderately cleared compound with a half-life that could support twice-daily (BID) dosing.
This compound: Clinical Pharmacokinetic Insights
Mechanism of Action: mGluR4 Positive Allosteric Modulation
Both this compound and Valiglurax act as positive allosteric modulators of the mGluR4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the production of cyclic AMP (cAMP) by suppressing the activity of adenylyl cyclase. By binding to an allosteric site on the mGluR4 receptor, these PAMs enhance the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system has been explored as a therapeutic strategy in Parkinson's disease to compensate for dopamine deficiency.
Signaling Pathway of mGluR4 PAMs
The following diagram illustrates the signaling pathway activated by mGluR4 PAMs like this compound and Valiglurax.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data. Below are generalized methodologies based on available information for the preclinical assessment of Valiglurax and the clinical evaluation of this compound.
Preclinical Pharmacokinetic Study of Valiglurax
The in vivo pharmacokinetic profile of Valiglurax was determined in multiple species (mouse, rat, dog, and cynomolgus monkey) following intravenous (IV) and oral (PO) administration.
-
Animals: Male Sprague-Dawley rats, male CD-1 mice, male beagle dogs, and male cynomolgus monkeys were used.
-
Dosing:
-
Intravenous (IV): Valiglurax was administered as a bolus dose.
-
Oral (PO): Valiglurax was administered via oral gavage.
-
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of Valiglurax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including clearance (CLp), volume of distribution at steady state (Vss), elimination half-life (t1/2), and oral bioavailability (%F).
Clinical Pharmacokinetic Study of this compound (General Methodology)
Pharmacokinetic assessments were integral to the Phase I and Phase II clinical trials of this compound.
-
Study Design: The Phase I study was a single and multiple ascending oral dose study in healthy male and female subjects. The Phase II study was a randomized, double-blind, placebo-controlled trial in Parkinson's disease patients.
-
Dosing: this compound was administered orally.
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at various time points after drug administration. In the Phase II study, samples were collected on day 1 and day 28.
-
Bioanalysis: Plasma concentrations of this compound were likely determined using a validated LC-MS/MS method, which is the standard for such studies.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.
Experimental Workflow for In Vivo Pharmacokinetic Studies
The following diagram outlines a typical workflow for conducting in vivo pharmacokinetic studies.
Conclusion
Valiglurax demonstrates a promising preclinical pharmacokinetic profile with good oral bioavailability in key species. While this compound was reported to have an excellent pharmacokinetic profile in early clinical development, the lack of publicly available quantitative data precludes a direct, in-depth comparison with Valiglurax. Both agents validate the mGluR4 PAM mechanism as a viable therapeutic target. Further disclosure of the clinical pharmacokinetic data for this compound would be invaluable for the scientific community to fully compare these two modulators and inform future drug development efforts targeting the mGluR4 receptor.
References
- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Foliglurax and Next-Generation mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled GPCR, has emerged as a promising therapeutic target for a range of neurological disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a nuanced approach to enhancing receptor function, potentially providing greater specificity and safety compared to orthosteric agonists. Foliglurax (PXT002331) was a clinical candidate in this class, and its development has paved the way for a new generation of mGluR4 PAMs with potentially improved pharmacological profiles. This guide provides a detailed comparison of the selectivity and potency of this compound against newer mGluR4 PAMs, supported by experimental data and methodologies.
Data Presentation: Potency and Selectivity at a Glance
The following table summarizes the in vitro potency of this compound and selected newer mGluR4 PAMs. Potency is typically expressed as the half-maximal effective concentration (EC50), representing the concentration of the compound that produces 50% of its maximal effect.
| Compound | Target | Assay Type | EC50 (nM) | Selectivity |
| This compound (PXT002331) | human mGluR4 | - | 79[1][2] | Highly selective mGluR4 PAM[1][2] |
| Valiglurax (VU0652957) | human mGluR4 | Gqi5-mediated calcium mobilization | 64.6[3] | >10 µM vs mGlu1–3, 5–8 |
| rat mGluR4 | GIRK-mediated thallium flux | 197 | ||
| ADX88178 | human mGluR4 | - | 4 | EC50 > 30 µM for other mGluRs |
| rat mGluR4 | - | 9 |
In-Depth Look: Experimental Protocols
The determination of potency and selectivity of mGluR4 PAMs relies on robust in vitro assays. Below are detailed methodologies for two commonly employed experimental protocols.
Fluorescence-Based Calcium Mobilization Assay
This assay is a widely used method for high-throughput screening and characterization of GPCR modulators, particularly for Gq-coupled or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gqi5, which redirects the signaling cascade to the release of intracellular calcium.
Principle: mGluR4 is a Gi/o-coupled receptor. To enable a calcium-based readout, cells are engineered to co-express the mGluR4 receptor and a chimeric G-protein (e.g., Gqi5) that links the receptor activation to the phospholipase C (PLC) pathway. Activation of PLC leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from the endoplasmic reticulum. This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye.
Detailed Methodology:
-
Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gqi5) are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After dye loading, the plate is washed to remove excess dye. The test compounds (e.g., this compound, newer PAMs) are then added at various concentrations.
-
Agonist Stimulation: Following a pre-incubation period with the test compound, a sub-maximal concentration (EC20) of the endogenous agonist, glutamate, is added to the wells.
-
Signal Detection: The fluorescence intensity is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.
-
Data Analysis: The EC50 values for the PAMs are determined by plotting the fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel-Mediated Thallium Flux Assay
This assay provides a more direct measure of Gi/o-coupled receptor activation by taking advantage of the coupling of the Gβγ subunits, released upon Gi/o activation, to GIRK channels.
Principle: Activation of a Gi/o-coupled receptor like mGluR4 leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gβγ subunits directly bind to and open GIRK channels, leading to an efflux of potassium ions (K+). This assay uses thallium (Tl+) as a surrogate for K+ because it readily passes through GIRK channels and can be detected by a specific fluorescent dye.
Detailed Methodology:
-
Cell Line: A cell line (e.g., HEK293) is used that stably expresses the mGluR4 receptor and the components of the GIRK channel (e.g., GIRK1 and GIRK4 subunits).
-
Cell Plating: Cells are plated in 384-well microplates and allowed to adhere and grow.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Compound and Thallium Addition: The plate is placed in a fluorescence plate reader. The test PAM is added, followed by a stimulus buffer containing both glutamate (at an EC20 concentration) and thallium.
-
Fluorescence Measurement: The influx of thallium through the activated GIRK channels leads to an increase in fluorescence of the intracellular dye. This change in fluorescence is monitored over time.
-
Data Analysis: The rate of thallium influx, reflected by the increase in fluorescence, is proportional to the level of GIRK channel activation and, consequently, mGluR4 receptor activity. EC50 values are calculated from concentration-response curves.
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: mGluR4 Signaling Pathway.
Caption: Experimental Workflow for PAM Screening.
References
Benchmarking Foliglurax against standard-of-care Parkinson's disease therapies in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Foliglurax, a novel metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), against the standard-of-care therapies for Parkinson's disease: Levodopa, the dopamine agonist Pramipexole, and the monoamine oxidase-B (MAO-B) inhibitor Rasagiline. The data presented here is collated from various preclinical studies employing established neurotoxin-based animal models of Parkinson's disease, primarily the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate and mouse models.
While this compound showed initial promise in preclinical settings, it is crucial to note that its clinical development was discontinued after a Phase II trial failed to meet its primary endpoints.[1][2][3] This guide aims to provide an objective summary of the available preclinical data to inform future research and drug development endeavors in the field of non-dopaminergic therapies for Parkinson's disease.
Executive Summary
This compound, by modulating the glutamatergic system, offered a novel, non-dopaminergic therapeutic strategy. Preclinical evidence suggested its potential in both symptomatic improvement and neuroprotection. In MPTP-lesioned mice, this compound demonstrated a neuroprotective effect by preventing the decrease in dopamine and its metabolites.[4][5] In 6-OHDA-lesioned rats, it was shown to restore striatal synaptic plasticity and attenuate L-DOPA-induced dyskinesia when used in combination with Levodopa.
Standard-of-care therapies, on the other hand, have a long-standing history of proven efficacy in preclinical models, which has translated to clinical use. Levodopa remains the most effective symptomatic treatment, directly replenishing dopamine levels. Dopamine agonists like Pramipexole directly stimulate dopamine receptors, and MAO-B inhibitors such as Rasagiline prevent the breakdown of dopamine, thereby increasing its availability. Preclinical studies have consistently demonstrated the ability of these drugs to improve motor function and, in the case of Rasagiline and Pramipexole, to exert neuroprotective effects.
This guide will delve into the quantitative comparisons of these compounds, detail the experimental methodologies used in key studies, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the preclinical efficacy of this compound and standard-of-care therapies in rodent and primate models of Parkinson's disease. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons are limited. The experimental conditions, including the severity of the lesion, drug dosage, and outcome measures, can vary significantly between studies.
Table 1: Neuroprotective Effects in Preclinical Models
| Compound | Animal Model | Key Parameter | Outcome | Reference |
| This compound | MPTP-lesioned mice | Striatal Dopamine Levels | Prevented MPTP-induced decrease at 3 mg/kg | |
| MPTP-lesioned mice | Dopamine Transporter (DAT) Binding | Prevented MPTP-induced decrease at 3 mg/kg | ||
| Rasagiline | 6-OHDA-lesioned rats | Survival of Dopaminergic Neurons in Substantia Nigra | +97% and +119% increase in survival with two different doses | |
| Pramipexole | MPTP-lesioned common marmosets | Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra | Significantly greater number of surviving neurons with pretreatment |
Table 2: Symptomatic Improvement in Preclinical Models
| Compound | Animal Model | Key Parameter | Outcome | Reference |
| This compound | 6-OHDA-lesioned rats (with L-DOPA) | L-DOPA-induced Dyskinesia | Attenuated the intensity of dyskinesia | |
| Levodopa | 6-OHDA-lesioned rats | Skilled Forelimb Use (Staircase Test) | Significantly improved success rate in retrieving food pellets | |
| Rasagiline | 6-OHDA-lesioned rats | Apomorphine-induced Rotations | Abolished motor stereotypies at the lower dose | |
| Pramipexole | MPTP-treated primates | Not specified | Ameliorated parkinsonian signs |
Experimental Protocols
A comprehensive understanding of the preclinical data requires a detailed look at the methodologies employed. Below are the experimental protocols for the key animal models and behavioral assessments cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA rat model is a widely used paradigm that involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to the degeneration of dopaminergic neurons.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-OHDA.
-
Neurotoxin Injection: 6-OHDA is dissolved in a solution of saline containing an antioxidant like ascorbic acid to prevent its oxidation. The solution is then injected unilaterally into the medial forebrain bundle (MFB) or the striatum. The coordinates for the injection site are determined using a rat brain atlas. The injection is performed slowly using a microsyringe.
-
Post-operative Care: Animals are monitored closely after surgery and provided with appropriate care, including pain relief and hydration.
-
Behavioral Assessment: Behavioral tests are typically conducted several weeks after the surgery to allow for the full development of the lesion.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate Model of Parkinson's Disease
The MPTP primate model is considered the gold standard for preclinical Parkinson's research as it closely mimics the motor symptoms and pathology of the human disease.
-
Animals: Various primate species are used, including common marmosets and macaques.
-
Neurotoxin Administration: MPTP is typically administered systemically (e.g., subcutaneous or intramuscular injection) over a period of several days or weeks. The dosage and administration schedule can be adjusted to induce varying degrees of parkinsonism.
-
Behavioral Assessment: A range of behavioral assessments are used to evaluate motor function, including a clinical rating scale for parkinsonian disability, which is analogous to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans.
-
Neurochemical and Histological Analysis: Post-mortem analysis of the brain is conducted to quantify the extent of dopaminergic cell loss in the substantia nigra and the reduction of dopamine levels in the striatum.
Key Behavioral Assessments
-
Apomorphine-Induced Rotation Test (6-OHDA model): Unilateral lesion of the nigrostriatal pathway leads to a supersensitivity of dopamine receptors on the lesioned side. Administration of a dopamine agonist like apomorphine causes the animal to rotate towards the unlesioned side. The number of rotations is a measure of the extent of the lesion and the effect of therapeutic interventions.
-
Cylinder Test (6-OHDA model): This test assesses forelimb asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its impaired (contralateral to the lesion) versus unimpaired forelimb is counted.
-
Staircase Test (6-OHDA model): This test evaluates skilled forelimb use. The rat is placed in a box with a staircase on either side, and food pellets are placed on the steps. The number of pellets retrieved with each paw is measured.
-
Clinical Rating Scale (MPTP model): In primates, a detailed clinical rating scale is used to assess various parkinsonian signs such as tremor, bradykinesia, rigidity, and postural instability.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: this compound acts as a positive allosteric modulator of the mGluR4 receptor.
Caption: Levodopa is a dopamine precursor, while Pramipexole directly activates dopamine receptors.
Caption: Rasagiline inhibits the MAO-B enzyme, preventing the breakdown of dopamine.
Experimental Workflows
Caption: Workflow for a typical 6-OHDA preclinical study.
Caption: Workflow for a typical MPTP preclinical study in primates.
Conclusion
The preclinical data for this compound suggested a promising, non-dopaminergic approach to treating Parkinson's disease, with evidence for both neuroprotective and symptomatic benefits in rodent and primate models. However, the failure to translate these findings into clinical efficacy in a Phase II trial underscores the challenges in developing novel therapeutics for this complex neurodegenerative disorder.
In contrast, the standard-of-care therapies—Levodopa, Pramipexole, and Rasagiline—have a wealth of preclinical data that has successfully translated into clinical practice. These agents, which all act on the dopaminergic system, remain the cornerstone of Parkinson's disease management.
The study of compounds like this compound, despite the clinical outcome, provides valuable insights into the complex pathophysiology of Parkinson's disease and highlights the potential of targeting non-dopaminergic pathways. Future research may focus on combination therapies or the development of new agents that can modulate the glutamatergic system more effectively or in conjunction with dopaminergic treatments. This guide serves as a resource for researchers to build upon these findings and continue the search for more effective treatments for Parkinson's disease.
References
- 1. A Randomized, Double‐Blind, Controlled Phase II Study of this compound in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound, a positive allosteric modulator of the metabotrophic glutamate receptor 4, protects dopaminergic neurons in MPTP-lesioned male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Foliglurax: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling this and other investigational compounds, the absence of a standard safety data sheet (SDS) necessitates a cautious and principled approach to waste management. This guide provides essential safety and logistical information, outlining a procedural framework for the proper disposal of Foliglurax and similar research-phase neuroactive compounds.
Core Principles of Investigational Compound Disposal
The primary principle for disposing of any investigational chemical is to prevent its release into the environment and to ensure the safety of all personnel. Waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and not mix them with other waste. Uncleaned containers should be handled with the same precautions as the product itself.
Categorization and Disposal of this compound-Related Waste
All materials that have come into contact with this compound must be considered potentially hazardous and segregated for specialized disposal. The following table summarizes the types of waste that may be generated and the recommended disposal stream.
| Waste Category | Examples | Recommended Disposal Stream |
| Unused Neat Compound | Expired or excess solid this compound powder. | Licensed hazardous waste contractor specializing in chemical incineration. |
| Contaminated Labware | Glass vials, pipette tips, centrifuge tubes, and plasticware. | Segregated sharps or laboratory glass waste, destined for incineration. |
| Contaminated PPE | Gloves, lab coats, and bench paper. | Biohazardous or chemical waste stream, for incineration. |
| Aqueous Solutions | Diluted solutions of this compound in buffers or media. | Collection in a designated, clearly labeled, sealed waste container for chemical treatment or incineration by a licensed contractor. |
| Organic Solvent Solutions | This compound dissolved in solvents like DMSO. | Collection in a designated, sealed, solvent-resistant waste container for incineration. |
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to ensure the safe handling and disposal of this compound waste from the point of generation to final removal.
-
Segregation at Source : Immediately after use, dispose of all contaminated materials into a designated, clearly labeled waste container. Do not mix this compound waste with general lab trash or other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Containerization : Use robust, leak-proof containers for all waste streams. Solid waste should be double-bagged. Liquid waste containers must be sealed to prevent spills and evaporation.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information (e.g., "Potent Neuroactive Compound").
-
Temporary Storage : Store sealed waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Consult Safety Officer : Before arranging for disposal, consult with your institution's Environmental Health and Safety (EHS) officer to ensure compliance with all institutional and regulatory requirements.
-
Professional Disposal : Arrange for the collection and disposal of the waste by a licensed and certified hazardous waste management contractor. Ensure the contractor is equipped to handle potent pharmaceutical compounds.
Mechanism of Action and Safety Considerations
This compound functions by binding to an allosteric site on the mGluR4 receptor, which enhances the receptor's sensitivity to its natural ligand, glutamate. This modulation can fine-tune glutamatergic signaling. While the safety data for this compound is not extensively published, its potent neuroactive properties necessitate handling with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All manipulations of the solid compound should be performed in a chemical fume hood to prevent inhalation. In case of exposure, follow standard first aid procedures: rinse skin or eyes with copious amounts of water and seek medical attention if feeling unwell. Contaminated clothing should be removed and washed before reuse.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study of this compound, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Foliglurax
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Foliglurax based on general laboratory safety principles for research chemicals. A specific Material Safety Data Sheet (MSDS) for this compound was not found in the public domain. Researchers must conduct their own risk assessments and consult their institution's safety office before handling this compound.
This compound is a highly selective and potent positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) intended for research use only.[1][2] As with any chemical of unknown long-term toxicity, caution should be exercised to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate PPE for the specific procedures being conducted.[3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Single-use nitrile gloves should be worn at all times when handling this compound powder or solutions to prevent skin contact.[3][4] If gloves become contaminated, they should be removed and replaced immediately. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect from splashes of chemical solutions or airborne particles, safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, chemical splash goggles should be used. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | When handling the solid form of this compound, work should be conducted in a certified chemical fume hood to avoid inhalation of the powder. If a fume hood is not available, a risk assessment should determine the appropriate respiratory protection (e.g., an N95 or higher-rated respirator). |
Chemical Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed.
Preparation of Solutions:
-
All weighing of the solid compound and preparation of solutions should be performed in a chemical fume hood.
-
For in-vivo studies, co-solvents such as DMSO, PEG300, and Tween 80 may be required. Care should be taken when handling these solvents, following their respective safety data sheets.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be considered chemical waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS No: 1883329-51-8)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Appropriate sterile, amber glass vial with a screw cap
-
Micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Don all required personal protective equipment (lab coat, nitrile gloves, safety glasses). Perform all subsequent steps within a certified chemical fume hood.
-
Weighing this compound: Tare a clean, empty weighing boat on the analytical balance. Carefully weigh the desired amount of this compound powder. The molar mass of this compound is 421.52 g/mol . For 1 mL of a 10 mM solution, 4.215 mg of this compound is required.
-
Solubilization: Transfer the weighed this compound powder into the amber glass vial. Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Mixing: Securely cap the vial and vortex until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
